(2-Oxo-1,3-oxazolidin-3-yl)acetic acid
Description
The exact mass of the compound (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Oxo-1,3-oxazolidin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Oxo-1,3-oxazolidin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)3-6-1-2-10-5(6)9/h1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVCFQBYLWXKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506544 | |
| Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75125-23-4 | |
| Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2-Oxo-1,3-oxazolidin-3-yl)acetic Acid: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid is a heterocyclic compound featuring a core oxazolidinone ring, a structural motif of significant interest in medicinal chemistry. The oxazolidinone class of compounds has garnered substantial attention due to the discovery of potent antibacterial agents, such as linezolid, which exhibit a unique mechanism of action involving the inhibition of bacterial protein synthesis.[1][2] This guide provides a comprehensive overview of the structure, properties, synthesis, and, most importantly, the synthetic utility of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid as a valuable building block in the design and development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The fundamental structure of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid comprises a five-membered 1,3-oxazolidin-2-one ring N-substituted with an acetic acid moiety. This arrangement provides a bifunctional molecule with a reactive carboxylic acid group and a stable heterocyclic core.
Systematic Name: (2-Oxo-1,3-oxazolidin-3-yl)acetic acid CAS Number: 75125-23-4[2] Molecular Formula: C₅H₇NO₄[2]
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Weight | 145.11 g/mol | [2] |
| Melting Point | 114-115 °C | |
| Appearance | Solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show distinct signals for the methylene protons of the acetic acid group, as well as the two methylene groups within the oxazolidinone ring. The chemical shifts would be influenced by the adjacent nitrogen and oxygen atoms.
-
¹³C NMR: The spectrum would display five distinct carbon signals, including those for the carbonyl group of the oxazolidinone, the carbonyl group of the carboxylic acid, and the three methylene carbons.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the cyclic carbamate (around 1750 cm⁻¹) and the carboxylic acid (around 1700-1725 cm⁻¹). A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer would also be expected.
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight. A reported mass spectrometry result shows a peak at m/z = 146.0, corresponding to the protonated molecule [M+H]⁺.[3]
Synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic Acid
The most commonly cited method for the preparation of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is the hydrolysis of its corresponding ethyl ester, ethyl (2-oxo-1,3-oxazolidin-3-yl)acetate.[3] This straightforward and efficient protocol provides a reliable route to the desired carboxylic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Ethyl (2-Oxo-1,3-oxazolidin-3-yl)acetate
This protocol is based on a reported synthetic procedure.[3]
Materials:
-
Ethyl (2-oxo-1,3-oxazolidin-3-yl)acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water
Procedure:
-
A mixture of ethyl 2-(2-oxooxazolidin-3-yl)acetate (1 equivalent) in concentrated HCl is stirred at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is then concentrated under reduced pressure to remove the solvent and excess acid.
-
The resulting residue is dissolved in acetone and dried over anhydrous sodium sulfate.
-
The drying agent is removed by filtration, and the acetone is evaporated under reduced pressure to yield (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.[3]
Causality Behind Experimental Choices:
-
Concentrated HCl: Serves as both the acid catalyst and the solvent for the hydrolysis reaction. The high concentration of acid ensures efficient protonation of the ester carbonyl, facilitating nucleophilic attack by water.
-
Room Temperature: The hydrolysis of the ethyl ester is typically facile and does not require heating, which helps to prevent potential side reactions or degradation of the product.
-
Acetone: Used to dissolve the crude product after initial concentration. Its volatility allows for easy removal during the final evaporation step.
-
Anhydrous Sodium Sulfate: A common drying agent used to remove residual water from the organic solution, ensuring the isolation of a dry product.
Caption: Synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.
Applications in Drug Development and Medicinal Chemistry
While (2-Oxo-1,3-oxazolidin-3-yl)acetic acid itself has not been extensively studied for direct biological activity, its true value lies in its role as a versatile synthetic intermediate for the construction of more complex and biologically active molecules, particularly in the realm of antibacterial drug discovery.
The Oxazolidinone Core: A Privileged Scaffold in Antibacterials
The 2-oxazolidinone ring is the key pharmacophore of a clinically important class of antibiotics.[1] These antibiotics, including the notable example linezolid, function by inhibiting the initiation of bacterial protein synthesis, a mechanism distinct from many other antibiotic classes.[1] They bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex.[1] This unique mode of action makes them effective against a range of drug-resistant Gram-positive bacteria.
Caption: Oxazolidinone mechanism of action.
(2-Oxo-1,3-oxazolidin-3-yl)acetic Acid as a Building Block
The carboxylic acid functionality of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid provides a convenient handle for its incorporation into larger molecular frameworks through standard amide bond formation or other coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by attaching various substituents to the oxazolidinone core via the acetic acid linker. Researchers can leverage this building block to synthesize libraries of novel oxazolidinone derivatives in the quest for new antibacterial agents with improved potency, expanded spectrum of activity, or enhanced pharmacokinetic properties.
While specific examples of marketed drugs derived directly from (2-Oxo-1,3-oxazolidin-3-yl)acetic acid are not readily apparent, its utility as a precursor is highlighted in the patent literature for the preparation of various oxazolidinone antibacterial agents.[4]
Conclusion
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid represents a strategically important molecule for researchers and scientists in the field of drug development. Although it may not possess significant intrinsic biological activity, its true strength lies in its role as a versatile and readily accessible building block. The presence of the key oxazolidinone pharmacophore, combined with a synthetically tractable carboxylic acid handle, makes it an invaluable tool for the design and synthesis of novel oxazolidinone-based therapeutics, particularly in the ongoing battle against antibiotic-resistant bacteria. Further exploration of its reactivity and incorporation into diverse molecular scaffolds holds promise for the discovery of next-generation medicines.
References
-
(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem. (n.d.). Retrieved January 29, 2026, from [Link]
-
Current Updates on Oxazolidinone and Its Significance - PMC. (n.d.). Retrieved January 29, 2026, from [Link]
-
Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques | Request PDF. (n.d.). Retrieved January 29, 2026, from [Link]
- WO2002085849A2 - Process to prepare oxazolidinones - Google Patents. (n.d.).
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- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 75125-23-4 Cas No. | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | Matrix Scientific [matrixscientific.com]
- 4. WO2002085849A2 - Process to prepare oxazolidinones - Google Patents [patents.google.com]
An In-depth Technical Guide to (2-Oxo-1,3-oxazolidin-3-yl)acetic acid (CAS Number: 75125-23-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid is a pivotal heterocyclic building block, primarily recognized for its role as a key intermediate in the synthesis of oxazolidinone antibiotics, most notably Linezolid. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analysis, and safe handling. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale to empower researchers in its effective application.
Introduction: The Significance of the Oxazolidinone Core
The oxazolidinone class of compounds represents a significant development in antibacterial agents due to their unique mechanism of action.[1] Unlike many other antibiotics, oxazolidinones inhibit the initiation phase of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] This novel mechanism makes them effective against a range of multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2]
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid, as a functionalized oxazolidinone, serves as a crucial precursor in the construction of these complex antibiotic molecules. Its structural features, namely the reactive carboxylic acid group attached to the nitrogen of the stable oxazolidinone ring, make it an ideal synthon for elaboration into pharmacologically active agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is essential for its effective use in synthesis and process development.
| Property | Value | Source(s) |
| CAS Number | 75125-23-4 | [4] |
| Molecular Formula | C₅H₇NO₄ | [4] |
| Molecular Weight | 145.11 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | 114-115 °C | [6] |
| Mass Spectrometry | (M+H)⁺: 146.0 | [4] |
Further data on boiling point, solubility in various organic solvents, and pKa are not extensively reported in publicly available literature, necessitating experimental determination for specific applications.
Synthesis and Manufacturing
The most commonly cited laboratory-scale synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is the acid-catalyzed hydrolysis of its corresponding ethyl ester, ethyl 2-(2-oxooxazolidin-3-yl)acetate. This method is straightforward and generally proceeds with high yield.
Synthesis via Ester Hydrolysis
The underlying principle of this synthesis is the cleavage of the ester bond under acidic conditions to yield the carboxylic acid and ethanol.
Caption: Synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid via ester hydrolysis.
Experimental Protocol: [4]
-
Reaction Setup: In a suitable reaction vessel, suspend ethyl 2-(2-oxooxazolidin-3-yl)acetate (1.0 eq) in concentrated hydrochloric acid.
-
Reaction Execution: Stir the mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove excess HCl and water.
-
Dissolve the resulting residue in acetone.
-
Dry the acetone solution over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter the solution to remove the drying agent.
-
Evaporate the acetone under reduced pressure to yield the crude product.
-
-
Purification: The crude (2-Oxo-1,3-oxazolidin-3-yl)acetic acid can be further purified by recrystallization from an appropriate solvent system if necessary.
Causality and Self-Validation: The use of concentrated HCl serves as both the acid catalyst and the reaction medium. The overnight stirring at room temperature provides sufficient time for the hydrolysis to proceed to completion. The work-up procedure is designed to effectively remove the aqueous acid and isolate the desired carboxylic acid. The final evaporation of acetone should yield the product with a reported yield of approximately 89.5%.[4] The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis.
Alternative Synthetic Routes
An alternative approach involves the N-alkylation of 2-oxazolidinone with a haloacetic acid derivative, such as ethyl chloroacetate, followed by hydrolysis.
Caption: Two-step synthesis via N-alkylation and subsequent hydrolysis.
This two-step route offers an alternative starting from the readily available 2-oxazolidinone. The choice of base and reaction conditions for the initial alkylation step is critical to optimize yield and minimize side reactions.
Role in Drug Development: The Path to Linezolid
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid is not typically used as a final active pharmaceutical ingredient (API) but rather as a critical building block. Its primary and most well-documented application is in the multi-step synthesis of Linezolid.
The carboxylic acid functionality of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid allows for its conversion into an activated form (e.g., an acid chloride or mixed anhydride) which can then be used to acylate a key amine intermediate in the Linezolid synthesis pathway. This strategic use of the acetic acid moiety is a cornerstone of several patented synthetic routes to this important antibiotic.
Analytical and Quality Control
Ensuring the purity and identity of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is paramount for its successful use in pharmaceutical synthesis, as impurities can carry through to the final API.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid. A typical reverse-phase HPLC method would be developed to separate the target compound from starting materials, by-products, and degradation products.
Illustrative HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 205-220 nm).
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
Method validation according to ICH guidelines would be required for use in a GMP setting.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical structure of the synthesized material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the protons on the oxazolidinone ring and the methylene protons of the acetic acid group.
-
¹³C NMR: Would display distinct resonances for the carbonyl carbons of the oxazolidinone and the carboxylic acid, as well as the carbons of the ring and the methylene group.
-
-
Infrared (IR) Spectroscopy: Key characteristic peaks would include a strong carbonyl (C=O) stretching vibration for the oxazolidinone ring (typically around 1750 cm⁻¹) and a broad O-H stretch and a C=O stretch for the carboxylic acid group.
-
Mass Spectrometry (MS): As noted, electrospray ionization (ESI) would typically show a protonated molecular ion [M+H]⁺ at m/z 146.0.[4]
Safety, Handling, and Storage
As a chemical intermediate, proper handling procedures are essential to ensure laboratory safety.
Hazard Identification[7]
Based on the Safety Data Sheet (SDS), (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions[7]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage and Disposal
-
Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified as a combustible solid (Storage Class 11).[5]
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Conclusion
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid is a valuable and versatile intermediate in medicinal chemistry. Its well-defined synthesis and clear role in the production of oxazolidinone antibiotics make it a compound of significant interest to drug development professionals. This guide has provided a detailed overview of its properties, synthesis, analysis, and safe handling to support its effective and safe application in research and development. A thorough understanding of the principles outlined herein will enable scientists to confidently utilize this key building block in the advancement of novel therapeutics.
References
- Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International journal of antimicrobial agents, 23(2), 113–119.
-
PubChem. Oxindole-3-acetic acid. [Link]
- Google Patents. WO2002085849A2 - Process to prepare oxazolidinones.
-
Organic Chemistry Portal. Oxazolidinone synthesis. [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of some oxazolidine and thiazolidine derivatives and study of their antioxidants activity. Journal of the Chilean Chemical Society, 57(4), 1373-1377.
- Pandey, A., et al. (2014). Current updates on oxazolidinone and its significance.
- Al-Karawi, M. A. J., & Al-Jumaili, A. N. H. (2022). Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review. Iraqi Journal of Pharmaceutical Sciences, 19(1), 1-15.
- Patel, M. B., et al. (2012). Synthesis of 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives. Journal of the Serbian Chemical Society, 77(3), 281-287.
- Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32.
-
PubChem. 2-Oxazolidinone. [Link]
- Swanston, D. M. (2000). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial agents and chemotherapy, 44(12), 3351-3355.
-
Chemos GmbH & Co. KG. Safety Data Sheet: 2-Oxazolidinone. [Link]
-
PubChem. Oxo(piperidin-1-yl)acetic acid. [Link]
- El-Sayed, W. M., & El-Essawy, F. A. (2021). Synthesis of novel seco-acyclo-N-diazolyl-thione nucleosides analogous derived from acetic acid: characterization, complex formation with ions Pb (II), Hg (II) and antibacterial activity. Monatshefte für Chemie-Chemical Monthly, 152(8), 949-960.
-
Carl ROTH. Safety Data Sheet: Acetic acid. [Link]
-
PubChem. 2-Oxo-1,3-thiazolidine-4-carboxylic acid. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects [mdpi.com]
- 4. ajrconline.org [ajrconline.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isolation and characterization of process-related impurities in linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oxazolidinone Core: A Technical Guide to a Versatile Pharmacophore
Introduction: Beyond a Simple Scaffold
The (2-oxo-1,3-oxazolidin-3-yl)acetic acid moiety, while appearing as a specific chemical entity, is best understood as a foundational element within the broader and clinically significant class of oxazolidinones. These five-membered heterocyclic compounds have emerged as a cornerstone in modern medicinal chemistry, demonstrating a remarkable versatility that extends beyond their well-established role as potent antibacterial agents. This guide provides an in-depth exploration of the core mechanism of action associated with the oxazolidinone scaffold, offering insights for researchers, scientists, and drug development professionals. We will delve into the molecular interactions that drive their antibacterial efficacy, explore the structural nuances that govern their activity, and provide validated experimental protocols to probe these mechanisms. While (2-oxo-1,3-oxazolidin-3-yl)acetic acid itself is primarily recognized as a crucial intermediate in the synthesis of diverse pharmaceuticals, understanding the inherent biological potential of its core structure is paramount for innovative drug design.
Part 1: The Canonical Mechanism of Action - Inhibition of Bacterial Protein Synthesis
The hallmark of antibacterial oxazolidinones is their unique mechanism of inhibiting bacterial protein synthesis. Unlike many other classes of antibiotics that target later stages of translation, oxazolidinones act at the very initiation of this fundamental process. This distinct mode of action is a key reason for their effectiveness against multidrug-resistant Gram-positive bacteria.[1]
The Molecular Target: The 50S Ribosomal Subunit
Oxazolidinones exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome.[1][2][3] Specifically, they situate themselves at the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation. The binding site is located at the A site of the PTC.[2][4]
A Unique Mode of Inhibition: Halting the Initiation Complex
The binding of an oxazolidinone to the 50S subunit prevents the formation of a functional 70S initiation complex.[1][2] This complex, comprising the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA (fMet-tRNA), is the essential starting point for protein synthesis. By occupying a key position on the 50S subunit, the oxazolidinone molecule sterically hinders the proper positioning of the initiator tRNA.[4] This disruption effectively stalls the entire translation process before it can even begin, leading to a bacteriostatic effect against most susceptible organisms.[1]
The following diagram illustrates the inhibitory action of oxazolidinones on bacterial protein synthesis:
Caption: Mechanism of Oxazolidinone Antibacterial Action.
Part 2: Structure-Activity Relationship (SAR) - The Importance of the Core
The antibacterial activity of oxazolidinones is intrinsically linked to their chemical structure. The (2-oxo-1,3-oxazolidin-3-yl)acetic acid scaffold provides the essential framework for interaction with the ribosomal target. Modifications at various positions on the oxazolidinone ring and its substituents can significantly impact potency, spectrum of activity, and pharmacokinetic properties.[1]
Key structural features influencing activity include:
-
The N-Aryl Group: The substituent at the N3 position is crucial for antibacterial activity. A fluorinated phenyl group is a common feature in potent oxazolidinones like linezolid.
-
The C5 Side Chain: The acetamidomethyl group at the C5 position is important for binding to the ribosome.[1]
-
Chirality: The stereochemistry at the C5 position is critical. The (S)-configuration is essential for antibacterial activity.[1]
The versatility of the oxazolidinone core is highlighted by its presence in compounds with different therapeutic applications. For instance, (2-oxo-1,3-oxazolidin-3-yl)acetic acid serves as a key intermediate in the synthesis of the anticoagulant Rivaroxaban.[5][6][7][8] This underscores the importance of the oxazolidinone scaffold as a privileged structure in drug discovery, capable of being adapted to target diverse biological systems.
Part 3: Experimental Protocols for Mechanism of Action Studies
To investigate the mechanism of action of novel oxazolidinone derivatives, a series of well-established in vitro assays can be employed. These protocols are designed to confirm the inhibition of bacterial protein synthesis and to characterize the interaction with the ribosome.
In Vitro Bacterial Protein Synthesis Inhibition Assay
This assay directly measures the effect of a compound on the translation of a reporter gene in a cell-free system.
Principle: A bacterial cell lysate containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is used to express a reporter enzyme (e.g., luciferase or β-galactosidase) from a corresponding mRNA template. The activity of the synthesized enzyme is then measured, and a decrease in activity in the presence of the test compound indicates inhibition of protein synthesis.
Step-by-Step Methodology:
-
Preparation of S30 Extract:
-
Grow a suitable bacterial strain (e.g., E. coli or S. aureus) to mid-log phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at 30,000 x g to obtain the S30 supernatant, which contains the translational machinery.
-
Dialyze the S30 extract against a buffer to remove endogenous amino acids and nucleotides.
-
-
In Vitro Translation Reaction:
-
Set up reaction mixtures containing the S30 extract, a buffer with essential ions (Mg2+, K+), an energy source (ATP, GTP), amino acids, and the mRNA template for the reporter gene.
-
Add the test compound at various concentrations to the reaction mixtures. Include a positive control (e.g., linezolid) and a negative control (vehicle).
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Quantification of Reporter Gene Expression:
-
Stop the translation reaction.
-
Measure the activity of the synthesized reporter enzyme using a suitable substrate (e.g., luciferin for luciferase, ONPG for β-galactosidase).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Ribosome Binding Assay
This assay determines the ability of a compound to bind to the bacterial ribosome.
Principle: Radiolabeled or fluorescently labeled test compound is incubated with isolated bacterial ribosomes (70S or 50S subunits). The ribosome-compound complex is then separated from the unbound compound, and the amount of bound compound is quantified.
Step-by-Step Methodology:
-
Preparation of Ribosomes:
-
Isolate 70S ribosomes from a bacterial culture using sucrose density gradient centrifugation.
-
Dissociate the 70S ribosomes into 30S and 50S subunits by dialysis against a low-magnesium buffer.
-
Purify the 50S subunits by a second sucrose density gradient centrifugation.
-
-
Binding Reaction:
-
Incubate a fixed concentration of labeled test compound with increasing concentrations of 50S ribosomal subunits in a binding buffer.
-
For competition assays, incubate a fixed concentration of labeled known ligand (e.g., [3H]-linezolid) with ribosomes in the presence of increasing concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Separate the ribosome-bound compound from the free compound using methods like nitrocellulose filter binding, ultracentrifugation, or size-exclusion chromatography.
-
Quantify the amount of radioactivity or fluorescence in the bound fraction.
-
Determine the dissociation constant (Kd) or the inhibitory constant (Ki) from the binding data.
-
The following diagram outlines the workflow for these experimental protocols:
Caption: Experimental Workflow for Oxazolidinone Mechanism of Action Studies.
Part 4: Data Presentation and Interpretation
The data generated from the described assays should be presented in a clear and concise manner to facilitate interpretation.
Table 1: In Vitro Protein Synthesis Inhibition Data
| Compound | Target Organism | IC50 (µM) |
| (2-Oxo-1,3-oxazolidin-3-yl)acetic acid Derivative 1 | S. aureus | X.X ± Y.Y |
| (2-Oxo-1,3-oxazolidin-3-yl)acetic acid Derivative 2 | S. aureus | A.A ± B.B |
| Linezolid (Control) | S. aureus | Z.Z ± W.W |
Table 2: Ribosome Binding Affinity Data
| Compound | Ribosomal Subunit | Kd / Ki (nM) |
| (2-Oxo-1,3-oxazolidin-3-yl)acetic acid Derivative 1 | S. aureus 50S | X.X ± Y.Y |
| (2-Oxo-1,3-oxazolidin-3-yl)acetic acid Derivative 2 | S. aureus 50S | A.A ± B.B |
| Linezolid (Control) | S. aureus 50S | Z.Z ± W.W |
A lower IC50 value in the protein synthesis inhibition assay indicates greater potency. Similarly, a lower Kd or Ki value in the ribosome binding assay signifies a higher binding affinity. A strong correlation between these two data sets provides compelling evidence that the compound's antibacterial activity is mediated through the inhibition of bacterial protein synthesis via direct binding to the ribosome.
Conclusion: A Privileged Scaffold for Future Drug Discovery
The (2-oxo-1,3-oxazolidin-3-yl)acetic acid structure, as a representative of the broader oxazolidinone class, embodies a highly successful and versatile pharmacophore. Its unique mechanism of action, targeting the initiation of bacterial protein synthesis, continues to be a critical tool in the fight against antibiotic resistance. The foundational knowledge of the oxazolidinone core's interaction with the bacterial ribosome provides a robust platform for the rational design of new therapeutic agents. By leveraging the experimental approaches outlined in this guide, researchers can effectively characterize the mechanism of action of novel oxazolidinone derivatives and unlock the full potential of this remarkable chemical scaffold for the development of future medicines.
References
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Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Publishing. (2023, February 8). Retrieved January 29, 2026, from [Link]
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Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC - NIH. (2021, July 14). Retrieved January 29, 2026, from [Link]
-
RIVAROXABAN - ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, February 26). Retrieved January 29, 2026, from [Link]
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2-Oxazolidinone - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]
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Linezolid mechanism of action - YouTube. (2022, April 23). Retrieved January 29, 2026, from [Link]
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(PDF) The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
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Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review - ResearchGate. (2024, September 26). Retrieved January 29, 2026, from [Link]
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Oxazolidinones: Activity, mode of action, and mechanism of resistance - ResearchGate. (2025, August 5). Retrieved January 29, 2026, from [Link]
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(PDF) Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form - ResearchGate. (2025, August 10). Retrieved January 29, 2026, from [Link]
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An In-depth Technical Guide on the Role of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid in Stereochemistry
Abstract
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Chiral auxiliaries have emerged as powerful tools to command stereocontrol in chemical reactions. Among the various scaffolds utilized, the oxazolidinone core, particularly in the form of Evans auxiliaries, has proven to be exceptionally robust and versatile. This technical guide delves into the stereochemical implications of the oxazolidinone moiety, with a specific focus on (2-Oxo-1,3-oxazolidin-3-yl)acetic acid. While not a traditional chiral auxiliary itself, this molecule serves as a critical achiral building block in the synthesis of complex, stereochemically-defined pharmaceutical agents. We will first explore the foundational principles of stereocontrol exerted by chiral oxazolidinone auxiliaries and then transition to the strategic application of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid as a precursor in the construction of stereochemically rich molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the utility of the oxazolidinone scaffold in stereoselective synthesis.
Part 1: The Foundation - Stereocontrol with Chiral Oxazolidinone Auxiliaries
The seminal work of David A. Evans introduced a class of oxazolidinone-based chiral auxiliaries that have become indispensable in asymmetric synthesis.[1] These auxiliaries, typically derived from readily available chiral amino alcohols, are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The efficacy of these auxiliaries stems from their rigid, conformationally-defined structure which creates a sterically biased environment.
Mechanism of Stereodirection
Upon N-acylation, the chiral oxazolidinone auxiliary provides a platform for highly diastereoselective transformations such as alkylations, aldol additions, and Diels-Alder reactions.[2][3] The stereocontrol is primarily achieved through steric hindrance, where a bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate derived from the acyl group. This forces an incoming electrophile to approach from the less hindered face, leading to a high degree of diastereoselectivity.[4] The formation of a chelated intermediate with a Lewis acid can further rigidify the transition state, thereby enhancing the stereochemical control.[5]
Part 2: (2-Oxo-1,3-oxazolidin-3-yl)acetic acid: An Achiral Scaffold for Chiral Architectures
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid, with the CAS number 75125-23-4, is an achiral molecule as it lacks stereogenic centers on the oxazolidinone ring. However, its significance in stereochemistry lies in its role as a versatile precursor for the synthesis of more complex chiral molecules, most notably in the pharmaceutical industry.[6][7] The oxazolidinone ring system is a key structural feature in a class of antibiotics, including Linezolid.[6][7]
Chemical Properties and Synthesis
A summary of the key chemical properties of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is provided in the table below.
| Property | Value | Source |
| CAS Number | 75125-23-4 | |
| Molecular Formula | C₅H₇NO₄ | |
| Molecular Weight | 145.11 g/mol | |
| Appearance | Solid |
The synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid can be achieved through various routes, with a common method involving the hydrolysis of its corresponding ethyl ester, ethyl 2-(2-oxooxazolidin-3-yl)acetate, under acidic conditions.
Experimental Protocol: Synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid
This protocol outlines the hydrolysis of ethyl 2-(2-oxooxazolidin-3-yl)acetate to yield (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.
Materials:
-
Ethyl 2-(2-oxooxazolidin-3-yl)acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-(2-oxooxazolidin-3-yl)acetate in concentrated HCl.
-
Stir the mixture at room temperature overnight.
-
Concentrate the reaction mixture using a rotary evaporator to remove the excess HCl and water.
-
Dissolve the resulting residue in acetone.
-
Dry the acetone solution over anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent.
-
Evaporate the acetone to obtain the desired product, (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.
Part 3: Application in the Asymmetric Synthesis of Bioactive Molecules
The true value of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid in stereochemistry is realized when it is incorporated into synthetic routes leading to enantiomerically pure bioactive molecules. The oxazolidinone core is a key pharmacophore in several antibiotics.[8]
Case Study: The Role in the Synthesis of Oxazolidinone Antibiotics
In the synthesis of oxazolidinone antibiotics like Linezolid, the (2-Oxo-1,3-oxazolidin-3-yl)acetic acid scaffold serves as a key building block.[7] While the acetic acid moiety itself might be further functionalized or removed, the core oxazolidinone ring is retained in the final drug structure. The stereochemistry of the final molecule is often introduced through the use of chiral starting materials that are coupled with the oxazolidinone fragment or by stereoselective reactions performed on a derivative of the initial scaffold.
The following diagram illustrates a conceptual workflow for the incorporation of the (2-Oxo-1,3-oxazolidin-3-yl)acetic acid scaffold into a chiral drug candidate.
Sources
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- 8. scielo.org.mx [scielo.org.mx]
A-Z Guide to the Synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid from Amino Acid Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (2-oxo-1,3-oxazolidin-3-yl)acetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of several important therapeutics, most notably the linezolid class of antibiotics.[1][2][] Its rigid, chiral framework provides a valuable platform for designing molecules with specific spatial orientations, crucial for potent and selective biological activity. This technical guide provides an in-depth exploration of the synthetic routes to this key intermediate, with a primary focus on leveraging the inherent chirality of natural amino acids. We will dissect a validated, multi-step synthesis starting from L-serine, detailing the strategic considerations behind each transformation, providing a reproducible experimental protocol, and visualizing the chemical logic through mechanistic diagrams.
Introduction: The Strategic Importance of the Oxazolidinone Core
Chiral 2-oxazolidinones are more than just heterocyclic rings; they are powerful tools in asymmetric synthesis and drug design. Initially popularized by Evans as chiral auxiliaries, these structures guide the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure compounds.[4] In the realm of pharmaceuticals, the N-aryl-2-oxazolidinone motif is the defining feature of a class of antibiotics that combat multi-drug resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
The synthesis of the N-acetic acid substituted oxazolidinone presents a unique challenge: constructing the core ring system while establishing the acetic acid sidechain on the nitrogen atom. Starting from readily available, chiral amino acids like L-serine offers an elegant and efficient solution, embedding the required stereochemistry from the outset.
General Synthetic Strategy: From Amino Acid to Target Scaffold
The most common and logical pathway to synthesize chiral oxazolidinones from amino acids involves a multi-step sequence that transforms the functional groups of the amino acid into the target heterocycle.[4][5] The core transformation relies on converting the amino acid into a 1,2-amino alcohol, which serves as the direct precursor for the oxazolidinone ring.
The overall workflow can be summarized as follows:
-
Functional Group Protection: Masking the reactive amine and carboxylic acid groups of the starting amino acid to prevent side reactions.
-
Reduction: Selectively reducing the protected carboxylic acid (or its ester derivative) to a primary alcohol, forming the crucial 1,2-amino alcohol backbone.
-
Cyclization: Reacting the amino alcohol with a carbonylating agent to form the 5-membered 2-oxazolidinone ring.
-
Sidechain Installation & Deprotection: Attaching the acetic acid moiety to the ring nitrogen and removing any remaining protecting groups.
This guide will focus on a robust pathway starting from L-Serine, a cost-effective and stereochemically defined building block.[6]
Caption: High-level workflow for the synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid from L-Serine.
Detailed Synthetic Pathway from L-Serine
This section details a field-proven, four-stage synthesis. The causality behind reagent selection and reaction conditions is explained to provide a deeper understanding beyond a simple procedural list.
Stage 1: Synthesis of (S)-tert-butyl (2-hydroxy-1-(methoxycarbonyl)ethyl)carbamate
-
Objective: To protect the amine of L-serine methyl ester and prepare it for the subsequent reduction step.
-
Rationale: L-serine methyl ester hydrochloride is used as the starting material. The amine is protected with a di-tert-butyl dicarbonate (Boc₂O) group. The Boc group is ideal due to its stability under the upcoming reduction conditions and its ease of removal under acidic conditions if needed later. Triethylamine (TEA) is used as a base to neutralize the hydrochloride salt and facilitate the reaction.
Stage 2: Synthesis of (S)-tert-butyl (1,2-dihydroxypropan-3-yl)carbamate
-
Objective: To reduce the methyl ester to a primary alcohol, forming the 1,2-amino alcohol precursor.
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, perfect for reducing esters to alcohols without affecting the Boc protecting group. It is significantly safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically run in a protic solvent like methanol or ethanol.
Stage 3: Synthesis of (S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one
-
Objective: To cyclize the amino alcohol into the core oxazolidinone ring.
-
Rationale: This is the key ring-forming step. While phosgene is a classic reagent, its extreme toxicity makes it unsuitable for most modern labs. A much safer and highly effective alternative is 1,1'-Carbonyldiimidazole (CDI).[7][8] CDI acts as a phosgene equivalent, activating the hydroxyl and amine groups to facilitate intramolecular cyclization. This step often involves the removal of the Boc group in situ under thermal conditions or by prior acid treatment, followed by cyclization. A base like potassium carbonate or sodium methoxide is often used to catalyze the ring closure.[4]
Caption: Mechanism of 2-oxazolidinone ring formation using CDI.
Stage 4: Synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid
-
Objective: To install the acetic acid sidechain onto the nitrogen of the oxazolidinone ring.
-
Rationale: This is achieved through a two-step sequence:
-
N-Alkylation: The nitrogen of the (S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one is deprotonated with a strong base like sodium hydride (NaH) to form an anion. This anion then acts as a nucleophile, attacking an ethyl bromoacetate molecule to form the ester of the target compound.
-
Hydrolysis: The resulting ethyl ester is hydrolyzed to the final carboxylic acid using acidic conditions, typically with concentrated hydrochloric acid (HCl).[9] This method is straightforward and generally provides a high yield of the desired product.
-
Experimental Protocols & Data
Full Experimental Protocol
Materials: L-serine methyl ester hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Sodium borohydride (NaBH₄), 1,1'-Carbonyldiimidazole (CDI), Sodium hydride (NaH, 60% dispersion in mineral oil), Ethyl bromoacetate, Concentrated HCl, Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF), Acetone.
Protocol:
-
Protection of L-Serine Methyl Ester:
-
Suspend L-serine methyl ester hydrochloride (1.0 eq) in DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise, followed by a solution of Boc₂O (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected serine methyl ester.
-
-
Reduction to Amino Alcohol:
-
Dissolve the product from step 1 in methanol.
-
Cool to 0 °C and add sodium borohydride (3.0 eq) portion-wise, controlling the gas evolution.
-
Stir at room temperature for 4-6 hours until TLC indicates completion.
-
Quench the reaction carefully by adding acetone, followed by 1M HCl to adjust the pH to ~7.
-
Concentrate the mixture and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄ and concentrate to yield the Boc-protected amino alcohol.
-
-
Cyclization to Oxazolidinone:
-
This step can be performed in one or two stages (deprotection then cyclization). For a direct approach:
-
Dissolve the amino alcohol from step 2 in a suitable solvent like toluene.
-
Add a catalytic amount of a base such as sodium methoxide (0.05 eq) and diethyl carbonate (1.5 eq).[4]
-
Heat the mixture to reflux (approx. 110-120 °C) for several hours, monitoring by TLC.[4]
-
Cool, dilute with an organic solvent, and wash with water and brine.
-
Dry and concentrate the organic phase. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain (S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one.
-
-
N-Alkylation and Hydrolysis:
-
Suspend NaH (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Add a solution of the oxazolidinone from step 3 (1.0 eq) in THF dropwise at 0 °C.
-
Stir for 30 minutes, then add ethyl bromoacetate (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench carefully with water and extract with ethyl acetate.
-
Dry and concentrate the organic phase to obtain crude ethyl 2-(2-oxooxazolidin-3-yl)acetate.
-
To the crude ester, add concentrated HCl (e.g., 2 mL per 200 mg of ester) and stir at room temperature overnight.[9]
-
Concentrate the mixture under reduced pressure. The residue can be dissolved in acetone and dried over anhydrous Na₂SO₄.[9]
-
Evaporation of the solvent yields the final product, (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.
-
Summary of Yields and Conditions
| Step # | Transformation | Key Reagents | Solvent | Typical Yield |
| 1 | Amine Protection | Boc₂O, TEA | DCM | >95% |
| 2 | Ester Reduction | NaBH₄ | Methanol | 85-95% |
| 3 | Cyclization | Diethyl Carbonate, NaOMe | Toluene | 70-85% |
| 4 | N-Alkylation & Hydrolysis | NaH, Ethyl Bromoacetate, HCl | THF, Water | 80-90% (over 2 steps) |
Conclusion and Future Perspectives
The synthesis of (2-oxo-1,3-oxazolidin-3-yl)acetic acid from L-serine represents a classic and reliable strategy in medicinal chemistry. By leveraging a chiral pool starting material, the stereochemistry is controlled from the beginning, leading to an efficient and scalable process. The methodologies described, particularly the use of safer reagents like CDI or diethyl carbonate for cyclization, align with modern standards for process safety and green chemistry.
Future research may focus on further streamlining this process, perhaps through catalytic N-alkylation methods that avoid stoichiometric use of strong bases like NaH, or developing one-pot procedures that combine multiple steps to improve overall efficiency and reduce waste. Nonetheless, the fundamental logic of converting an amino acid to an amino alcohol followed by cyclization remains a cornerstone of oxazolidinone synthesis.
References
- CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds. Google Patents.
-
Oxazolidinone synthesis - Organic Chemistry Portal. Available at: [Link]
-
An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid - Taylor & Francis Online. Available at: [Link]
-
Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations - ProQuest. Available at: [Link]
-
Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) - MDPI. Available at: [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - Molecules. Available at: [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - Frontiers in Chemistry. Available at: [Link]
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer - Letters in Applied NanoBioScience. Available at: [Link]
-
Posttranslational conversion of L-serines to D-alanines is vital for optimal production and activity of the lantibiotic lacticin 3147 - PNAS. Available at: [Link]
-
Strategies for oxazolidinone formation. CDI is carbonyl diimidazole - ResearchGate. Available at: [Link]
-
Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols - ResearchGate. Available at: [Link]
-
Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids - Beilstein Journal of Organic Chemistry. Available at: [Link]
-
N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of carboxylic acids by oxidation of alcohols - Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - Molecules. Available at: [Link]
-
A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone - Scribd. Available at: [Link]
-
Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst - Organic Letters. Available at: [Link]
-
Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - ACS Omega. Available at: [Link]
-
N-Acylation of Oxazolidinones - ChemistryViews. Available at: [Link]
-
Bioprocess Engineering, Transcriptome, and Intermediate Metabolite Analysis of L-Serine High-Yielding Escherichia coli W3110 - MDPI. Available at: [Link]
- CN102702125B - Chemical synthesis method for linezolid - Google Patents.
-
Posttranslational conversion of l-serines to d-alanines is vital for optimal production and activity of the lantibiotic lacticin 3147 - PNAS. Available at: [Link]
-
Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs) - Sciforum. Available at: [Link]
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A Comprehensive Spectroscopic and Methodological Guide to (2-Oxo-1,3-oxazolidin-3-yl)acetic acid
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid is a key heterocyclic compound with a molecular formula of C₅H₇NO₄ and a molecular weight of approximately 145.11 g/mol [1][2]. As a derivative of the oxazolidinone core, this molecule and its analogues are of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with the oxazolidinone scaffold[3]. The precise structural elucidation and confirmation of purity are paramount for any application, necessitating a thorough characterization using modern spectroscopic techniques.
This technical guide provides an in-depth analysis of the spectroscopic data for (2-Oxo-1,3-oxazolidin-3-yl)acetic acid, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this document delves into the rationale behind the spectral features and outlines robust, field-proven methodologies for acquiring high-quality data.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.
Figure 1: Structure and atom numbering of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For (2-Oxo-1,3-oxazolidin-3-yl)acetic acid, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the oxazolidinone ring, the methylene group of the acetic acid side chain, and the acidic proton of the carboxyl group.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet (broad) | 1H | -COOH |
| ~4.3 | Triplet | 2H | -CH₂- (Oxazolidinone ring, position 5) |
| ~3.9 | Singlet | 2H | -CH₂- (Acetic acid side chain) |
| ~3.6 | Triplet | 2H | -CH₂- (Oxazolidinone ring, position 4) |
Interpretation and Rationale:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet at a high chemical shift, often above 10 ppm, and its position can be concentration and solvent dependent[4].
-
Oxazolidinone Ring Protons: The two methylene groups on the oxazolidinone ring are diastereotopic. The protons at position 5, being adjacent to an oxygen atom, are expected to be more deshielded than those at position 4, which are adjacent to the nitrogen atom. Both would likely appear as triplets due to coupling with the protons on the adjacent methylene group.
-
Acetic Acid Methylene Protons (-CH₂-): The protons of the methylene group in the acetic acid side chain are adjacent to the nitrogen atom of the oxazolidinone ring and the carbonyl group of the carboxylic acid. This chemical environment would lead to a downfield shift. As there are no adjacent protons, this signal is expected to be a singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C=O (Carboxylic acid) | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this region[5]. |
| ~157 | C=O (Oxazolidinone) | The carbonyl carbon of the cyclic carbamate (oxazolidinone) is also significantly deshielded. |
| ~62 | -CH₂- (Oxazolidinone, C5) | This carbon is attached to an oxygen atom, resulting in a downfield shift. |
| ~48 | -CH₂- (Acetic acid) | This methylene carbon is influenced by the adjacent nitrogen and carboxyl group. |
| ~43 | -CH₂- (Oxazolidinone, C4) | This carbon is attached to the nitrogen atom. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining reproducible NMR data.
Sample Preparation and Acquisition:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
The relaxation delay should be set to at least 5 times the longest T1 relaxation time to ensure accurate integration.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Figure 2: General workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1750 | Strong | C=O stretch (Oxazolidinone) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1250 | Strong | C-O stretch |
| ~1100 | Medium | C-N stretch |
Interpretation and Rationale:
-
O-H Stretch: The carboxylic acid O-H stretch is characteristically very broad due to hydrogen bonding and typically overlaps with C-H stretching frequencies[6].
-
C=O Stretches: The molecule contains two carbonyl groups. The cyclic carbamate (oxazolidinone) carbonyl is expected to have a higher stretching frequency compared to the carboxylic acid carbonyl. These strong absorptions are highly diagnostic[7][8].
-
C-O and C-N Stretches: The C-O single bond stretches and the C-N stretch will appear in the fingerprint region of the spectrum.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid (2-Oxo-1,3-oxazolidin-3-yl)acetic acid onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the ATR crystal thoroughly.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar, non-volatile compound.
Predicted Mass Spectrometry Data (ESI)
| Ionization Mode | m/z | Assignment |
| Positive | 146.0 | [M+H]⁺ |
| Positive | 168.0 | [M+Na]⁺ |
| Negative | 144.0 | [M-H]⁻ |
Interpretation and Rationale:
-
The molecular weight of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is 145.11. In positive ion mode ESI, protonation is expected, leading to the [M+H]⁺ ion at m/z 146.0[9]. Adducts with sodium ([M+Na]⁺) are also common.
-
In negative ion mode, deprotonation of the carboxylic acid is highly favorable, resulting in the [M-H]⁻ ion at m/z 144.0. For carboxylic acids, negative ion mode can often provide higher sensitivity[10].
Fragmentation:
Tandem MS (MS/MS) experiments could reveal characteristic fragmentation patterns. A likely fragmentation would be the loss of CO₂ (44 Da) from the deprotonated molecule in negative ion mode.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.
-
Instrumentation: Use an ESI-equipped mass spectrometer (e.g., a quadrupole, ion trap, or time-of-flight analyzer).
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
ESI Source Parameters:
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas Flow: Adjust to obtain a stable spray.
-
Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively without causing thermal degradation.
-
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).
Figure 3: Ionization pathways for (2-Oxo-1,3-oxazolidin-3-yl)acetic acid in ESI-MS.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid. The predicted data, based on fundamental principles and comparison with related structures, offers a reliable benchmark for the characterization of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental for any research or development endeavor involving this molecule.
References
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PubMed Central. Available at: [Link]
-
IR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
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Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity | Iraqi Journal of Science. Available at: [Link]
-
Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF - ResearchGate. Available at: [Link]
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Comprehensive spectral identification of key intermediates to the final product of the chiral pool synthesis of radezolid - ResearchGate. Available at: [Link]
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IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. Available at: [Link]
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Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC - NIH. Available at: [Link]
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A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression - ResearchGate. Available at: [Link]
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INFRARED SPECTROSCOPY (IR). Available at: [Link]
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The 13 C NMR spectrum of ethanoic acid - Doc Brown's Chemistry. Available at: [Link]
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NMR Guidelines for ACS Journals. Available at: [Link]
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Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Available at: [Link]
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Infrared Spectroscopy | ACS Reagent Chemicals. Available at: [Link]
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Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI. Available at: [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
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Quantitative NMR Spectroscopy.docx. Available at: [Link]
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Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC - PubMed Central. Available at: [Link]
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H-1 hydrogen-1 (proton) NMR spectrum of ethanoic acid - Doc Brown's Chemistry. Available at: [Link]
-
The infrared spectrum of ethanoic acid CH 3 COOH - Doc Brown's Chemistry. Available at: [Link]
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An In-depth Technical Guide to (2-Oxo-1,3-oxazolidin-3-yl)acetic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid, a key heterocyclic building block, is gaining prominence in medicinal chemistry, particularly in the development of novel antibacterial agents. This guide provides a comprehensive overview of its commercial availability, synthesis, and practical applications. It is designed to serve as a technical resource for researchers engaged in drug discovery and development, offering insights into sourcing, handling, and utilizing this versatile compound in synthetic workflows.
Introduction: The Significance of the Oxazolidinone Scaffold
The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably recognized for its potent antibacterial activity.[1] Oxazolidinones represent a critical class of synthetic antimicrobial agents effective against a range of multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, sets them apart from many other antibiotic classes.[2]
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid (CAS No. 75125-23-4) is a valuable derivative of the core oxazolidinone structure.[3][4] Its carboxylic acid functionality provides a convenient handle for synthetic elaboration, making it an ideal starting material for the construction of more complex molecules, including analogues of the blockbuster antibiotic Linezolid.[5][6] This guide will delve into the practical aspects of working with this compound, from procurement to its application in the synthesis of potential therapeutic agents.
Commercial Availability and Suppliers
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid is readily available from a number of commercial suppliers, catering to both research and development as well as larger-scale manufacturing needs. When sourcing this material, it is crucial to consider factors such as purity, available quantities, and the supplier's quality management systems. Below is a summary of prominent suppliers offering this compound.
| Supplier | Product Number (Example) | Purity/Specifications | Notes |
| Sigma-Aldrich | CBR00228 | AldrichCPR | Provided for early discovery research; buyer assumes responsibility to confirm purity.[3] |
| Matrix Scientific | 098495 | Not specified | Listed as an irritant.[7] |
| Santa Cruz Biotechnology | sc-285642 | Not specified | Marketed for proteomics research.[8] |
| ChemicalBook | CB7129598 | Not specified | Lists multiple suppliers.[4] |
Note: Purity and specifications can vary between batches and suppliers. It is imperative to request and review the Certificate of Analysis (CoA) for each batch to ensure it meets the requirements of your specific application.
Physicochemical Properties
A clear understanding of the physicochemical properties of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 75125-23-4 | [3][4][7][8] |
| Molecular Formula | C₅H₇NO₄ | [3][4] |
| Molecular Weight | 145.11 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Melting Point | 114-115 °C | [7] |
| SMILES String | O=C(OCC1)N1CC(O)=O | [3] |
| InChI Key | VJVCFQBYLWXKHP-UHFFFAOYSA-N | [3] |
Synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid
For researchers who wish to synthesize (2-Oxo-1,3-oxazolidin-3-yl)acetic acid in-house, a common and effective method involves the hydrolysis of the corresponding ethyl ester. This procedure is well-documented and offers a high yield of the desired product.
Synthetic Scheme
The synthesis proceeds via the acid-catalyzed hydrolysis of ethyl 2-(2-oxooxazolidin-3-yl)acetate.
Caption: Synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.
Experimental Protocol: Hydrolysis of Ethyl 2-(2-oxooxazolidin-3-yl)acetate[4]
This protocol is adapted from a literature procedure and provides a straightforward method for the preparation of the title compound.[4]
Materials:
-
Ethyl 2-(2-oxooxazolidin-3-yl)acetate (1.16 mmol, 200 mg)
-
Concentrated Hydrochloric Acid (2 mL)
-
Acetone
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
A mixture of ethyl 2-(2-oxooxazolidin-3-yl)acetate (200 mg, 1.16 mmol) in concentrated HCl (2 mL) is stirred in a round-bottom flask at room temperature overnight.[4]
-
The reaction mixture is then concentrated using a rotary evaporator to remove the excess HCl and water.[4]
-
The resulting residue is dissolved in acetone and dried over anhydrous Na₂SO₄.[4]
-
The drying agent is removed by filtration, and the acetone is evaporated under reduced pressure to yield the desired compound, (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.[4]
Expected Yield: Approximately 89.5% (150 mg).[4]
Characterization: The product can be characterized by mass spectrometry, with an expected (M+H)⁺ peak at m/z 146.0.[4]
Applications in Drug Discovery and Development
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid serves as a versatile building block for the synthesis of a wide array of bioactive molecules. Its primary application lies in the development of novel oxazolidinone-based antibacterial agents. The carboxylic acid moiety allows for the facile introduction of various side chains and pharmacophores through amide bond formation.
Synthesis of Linezolid Analogues and Other Antibacterial Agents
The development of new antibiotics is crucial to combat the growing threat of antimicrobial resistance. (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is an attractive starting material for the synthesis of analogues of existing oxazolidinone antibiotics, such as Linezolid. By modifying the side chain attached to the acetic acid group, researchers can explore the structure-activity relationships (SAR) of these compounds and potentially develop new drugs with improved efficacy, a broader spectrum of activity, or a better safety profile.[5][9]
The general strategy involves the coupling of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid with a diverse range of amines to generate a library of amide derivatives. These derivatives can then be screened for their antibacterial activity against various bacterial strains.[5]
Experimental Protocol: Amide Coupling with an Amine
The following is a general protocol for the amide coupling of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid with a primary or secondary amine using a carbodiimide coupling agent. This is a widely used and robust method for amide bond formation.[10][11]
Materials:
-
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid (1.0 eq)
-
Amine (primary or secondary) (1.0-1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1-1.3 eq)
-
1-Hydroxybenzotriazole (HOBt) (0.5-1.0 eq) (optional, to suppress racemization and improve efficiency)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DMF or DCM under an inert atmosphere, add the base (DIPEA or TEA, 2-3 eq).
-
If using, add HOBt (0.5-1.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the coupling agent (DCC or EDC, 1.1-1.3 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
The filtrate is then typically diluted with an organic solvent (e.g., ethyl acetate) and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired amide.
Caption: General workflow for amide coupling.
Safety, Handling, and Storage
Hazard Identification:
-
Based on information for similar compounds, (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is listed as an irritant.[7]
-
General oxazolidinones may be harmful if swallowed, cause skin irritation, and serious eye irritation.[12]
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
-
Avoid breathing dust.[13]
-
Avoid contact with skin and eyes.[14]
-
Wash hands thoroughly after handling.[13]
Storage:
-
Store in a tightly closed container in a cool, dry place.[14]
-
Keep away from strong oxidizing agents.[13]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid is a commercially accessible and synthetically versatile building block with significant potential in drug discovery, particularly in the development of new antibacterial agents. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an invaluable tool for medicinal chemists. By understanding its properties, handling requirements, and synthetic applications, researchers can effectively leverage this compound to advance their drug discovery programs.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-Oxazolidinone. Retrieved from [Link]
-
Branco-Junior, A. C., et al. (2017). The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. Current Bioactive Compounds, 13(2), 98-110. Retrieved from [Link]
-
Carl Roth. (2025). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
Pandey, A., et al. (2014). Current Updates on Oxazolidinone and Its Significance. International Scholarly Research Notices, 2014, 306290. Retrieved from [Link]
- Alembic Pharmaceuticals Limited. (2012). Process for the preparation of linezolid. EP2516408A1. Google Patents.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Deshpande, A. M., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(7), 775-780. Retrieved from [Link]
-
Reddy, K. S., et al. (2011). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 23(12), 5471-5474. Retrieved from [Link]
-
Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Monatshefte für Chemie - Chemical Monthly, 154, 689-706. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923545. Retrieved from [Link]
-
Sharma, G., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 237-244. Retrieved from [Link]
-
Al-Dhmani, S. A. S., et al. (2022). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Egyptian Journal of Chemistry, 65(13B), 1-10. Retrieved from [Link]
-
Kumar, A., et al. (2012). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 4(3), 996-1003. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Reddy, K. S., et al. (2011). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). E-Journal of Chemistry, 8(2), 739-744. Retrieved from [Link]
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- 3. (2-Oxo-1,3-oxazolidin-3-yl)acetic acid DiscoveryCPR 75125-23-4 [sigmaaldrich.com]
- 4. (2-OXO-1,3-OXAZOLIDIN-3-YL)ACTETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
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- 7. 75125-23-4 Cas No. | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | Matrix Scientific [matrixscientific.com]
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- 9. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
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- 12. chemos.de [chemos.de]
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the N-Acylation of 2-Oxazolidinones for Advanced Synthesis
Introduction: The Strategic Importance of N-Acyl Oxazolidinones
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and natural product synthesis, the ability to control stereochemistry is paramount. N-acylated 2-oxazolidinones have emerged as exceptionally reliable and versatile tools for achieving this control. Pioneered by David A. Evans, these compounds serve as "chiral auxiliaries," temporary molecular scaffolds that guide the stereochemical outcome of a reaction before being cleanly removed.[1] The conformational rigidity of the N-acyl oxazolidinone structure effectively shields one face of the corresponding enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity.[1] This directed reactivity is fundamental to constructing complex, stereochemically-defined molecules.
This guide provides a detailed exploration of the N-acylation of 2-oxazolidinones, a critical first step for their use as chiral auxiliaries. While the topic specifies "(2-Oxo-1,3-oxazolidin-3-yl)acetic acid," it is important to clarify that the nitrogen atom in this particular molecule is already substituted and thus cannot undergo further N-acylation. The protocols described herein apply to 2-oxazolidinones possessing a reactive N-H bond, such as the commercially available and widely used (4R,5S)-4,5-diphenyl-2-oxazolidinone or (R)-4-benzyl-2-oxazolidinone. We will focus on the direct coupling of carboxylic acids to the oxazolidinone nitrogen, a robust and highly adaptable method central to drug development and complex molecule synthesis.[2]
Reaction Mechanism: Carbodiimide-Mediated Acylation
A prevalent and highly efficient method for forging the N-acyl bond involves the activation of a carboxylic acid using a carbodiimide reagent, such as dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds through a well-established mechanism.[3]
-
Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is highly susceptible to nucleophilic attack.
-
Nucleophilic Attack: The nitrogen atom of the 2-oxazolidinone acts as the nucleophile, attacking the activated carbonyl carbon of the O-acylisourea.
-
Rearrangement and Product Formation: This attack leads to the formation of the desired N-acyl oxazolidinone and a urea byproduct (e.g., dicyclohexylurea, DCU).[3]
A common side reaction is the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which can lower the yield.[3][5] To mitigate this, additives such as 4-dimethylaminopyridine (DMAP) or N-hydroxysuccinimide (HONSu) are often included. These additives react with the O-acylisourea to form an active ester that is more stable against rearrangement but still highly reactive towards the oxazolidinone.[3][6]
Logical Flow of Carbodiimide-Mediated N-Acylation
Caption: Mechanism of carbodiimide-mediated N-acylation of 2-oxazolidinones.
Detailed Experimental Protocol: N-Acylation via In Situ Mixed Anhydride Formation
This protocol describes a reliable one-pot method for the N-acylation of chiral 2-oxazolidinones directly with carboxylic acids by generating a mixed anhydride in situ using pivaloyl chloride. This method avoids the separate preparation of highly reactive acid chlorides, which can be challenging with substrates prone to ketene formation.[7]
Materials:
-
(R)-4-Benzyl-2-oxazolidinone
-
Carboxylic acid of interest (e.g., Phenylacetic acid)
-
Pivaloyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
2 N Hydrochloric acid (HCl)
-
5% aqueous Sodium Carbonate (Na₂CO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-oxazolidinone chiral auxiliary (1.0 eq.) and the desired carboxylic acid (2.0 eq.).[7]
-
Expert Insight: Using an excess of the generally less expensive carboxylic acid ensures complete consumption of the valuable chiral auxiliary, maximizing yield based on the limiting reagent.[7]
-
-
Solvent and Base Addition: Add anhydrous toluene (approx. 1.6 mL per mmol of auxiliary) followed by triethylamine (4.0 eq.).[7]
-
Initial Heating: Heat the mixture to an internal temperature of 80 °C. The mixture should become a homogeneous solution.
-
Mixed Anhydride Formation: While maintaining the temperature at 80 °C, add a solution of pivaloyl chloride (2.0 eq.) in anhydrous toluene (approx. 0.2 mL per mmol) dropwise. The rate of addition should be controlled to maintain the internal temperature.
-
Causality: Pivaloyl chloride reacts with the carboxylate (formed in situ by the reaction of the carboxylic acid and triethylamine) to generate a mixed pivalic anhydride. This anhydride is a highly effective acylating agent for the oxazolidinone.
-
-
Reaction Completion: After the addition is complete, increase the internal temperature to 110 °C and stir the reaction overnight (approximately 14 hours).[7]
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture sequentially with 2 N HCl, 5% aqueous Na₂CO₃, and brine.[7] These washes remove unreacted acid, triethylamine hydrochloride, and other aqueous-soluble impurities.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-acylated 2-oxazolidinone.[1][7][8] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by thin-layer chromatography (TLC) analysis.[9]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-acylation of 2-oxazolidinones.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the N-acylation of various 2-oxazolidinone auxiliaries with different arylacetic acids using the pivaloyl chloride method.
| Entry | Oxazolidinone Auxiliary | Carboxylic Acid (2.0 eq.) | Yield (%) |
| 1 | (R)-4-Phenyl-2-oxazolidinone | Phenylacetic acid | 80 |
| 2 | (R)-4-Benzyl-2-oxazolidinone | Phenylacetic acid | 72 |
| 3 | (R)-4-Isopropyl-2-oxazolidinone | Phenylacetic acid | 80 |
| 4 | (R)-4-Phenyl-2-oxazolidinone | 4-Fluorophenylacetic acid | 85 |
| 5 | (R)-4-Benzyl-2-oxazolidinone | 4-Fluorophenylacetic acid | 87 |
| 6 | (R)-4-Isopropyl-2-oxazolidinone | 4-Fluorophenylacetic acid | 76 |
| 7 | (R)-4-Phenyl-2-oxazolidinone | 4-Methoxyphenylacetic acid | 92 |
| 8 | (R)-4-Benzyl-2-oxazolidinone | 4-Methoxyphenylacetic acid | 88 |
Data synthesized from Prashad, M. et al. (1998). Tetrahedron Letters.[7]
Alternative Methodologies: Expanding the Synthetic Toolkit
While the mixed anhydride method is broadly applicable, other protocols exist that may be advantageous depending on the substrate and available reagents.
-
Strong Base and Acyl Chlorides: The classic approach involves deprotonating the oxazolidinone with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C), followed by quenching with an acyl chloride.[1][6] This method is highly effective but requires stringent anhydrous conditions and the handling of pyrophoric reagents.
-
Lewis Acid Catalysis: Milder conditions can be achieved using Lewis acids like ZnCl₂ to catalyze the reaction between oxazolidinones and carboxylic acid anhydrides, often under solvent-free conditions.[10]
-
Acid Fluorides: Acyl fluorides have been shown to be effective acylating agents for oxazolidinones under mild basic conditions (e.g., NEt₃ or iPr₂NEt), providing an alternative to the more reactive and sometimes problematic acid chlorides.[11]
-
Aerobic Oxidative NHC Catalysis: An innovative and green approach uses N-heterocyclic carbene (NHC) catalysis to couple oxazolidinones directly with aldehydes, avoiding pre-functionalized substrates altogether.[6][12][13]
The choice of method is a strategic decision based on factors such as substrate sensitivity, scale, safety considerations, and reagent availability. The protocols provided herein offer a robust and validated starting point for researchers and drug development professionals aiming to leverage the power of chiral oxazolidinone auxiliaries.
References
- ChemicalBook. (n.d.). (2-OXO-1,3-OXAZOLIDIN-3-YL)ACETIC ACID synthesis.
- Ta, L., Axelsson, A., & Sundén, H. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. The Journal of Organic Chemistry, 83(18), 11333–11341.
- BenchChem. (2025). Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone.
- American Chemical Society. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis.
- Sciforum. (n.d.). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs).
- ChemistryViews. (2018, September 17). N-Acylation of Oxazolidinones.
- ARKAT USA, Inc. (2008). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. ARKIVOC, 2008(ii), 250-257.
- Schindler, C. S., Forster, P. M., & Carreira, E. M. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 12(18), 4102–4105.
- Arkat USA. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
- American Chemical Society. (n.d.). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary.
- Wikipedia. (n.d.). Carbodiimide.
- Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.
- ResearchGate. (n.d.). Mechanism of the reaction of carbodiimides with carboxylic acids.
- Al-Omair, M. A. (2019). Current Updates on Oxazolidinone and Its Significance.
- Prashad, M., Kim, H.-Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(50), 9369-9372.
- Bode, J. W. (2021).
- Izdebski, J., Orłowska, A., Anulewicz, R., Witkowska, E., & Fiertek, D. (1994). Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. International Journal of Peptide and Protein Research, 43(2), 184-189.
- Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
- ResearchGate. (n.d.). Activity analysis of the carbodiimide-mediated amine coupling reaction on self-assembled monolayers by cyclic voltammetry.
- National Institutes of Health. (n.d.). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.
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Application Note: A Comprehensive Guide to the Scale-Up Synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic Acid
Abstract
This document provides a detailed technical guide for the scale-up synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid, a key building block in the development of oxazolidinone-class antibiotics. The protocol herein is designed for researchers, chemists, and drug development professionals transitioning from laboratory-scale experiments to pilot-plant or manufacturing-scale production. We delve into the underlying chemical principles, provide a step-by-step synthesis protocol, address critical safety and process considerations for scale-up, and outline robust analytical methods for quality control. This guide emphasizes the causality behind experimental choices to ensure a reproducible, safe, and efficient synthesis process.
Introduction: The Significance of (2-Oxo-1,3-oxazolidin-3-yl)acetic Acid
The oxazolidinone class of synthetic antibiotics represents a crucial development in modern medicine, offering a unique mechanism of action by inhibiting the initiation of bacterial protein synthesis.[1][2] This novel approach makes them effective against a wide array of multidrug-resistant Gram-positive bacteria, including notorious pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2][3]
Linezolid, the first oxazolidinone antibiotic to be approved for clinical use, has become a cornerstone in treating severe bacterial infections.[3] The core structure of these powerful drugs is the oxazolidinone ring. (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is a vital intermediate in the synthesis of Linezolid and its next-generation analogues.[4] Its structural integrity and purity are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).
The transition from small-scale laboratory synthesis to large-scale industrial production is not merely a matter of increasing reagent quantities; it introduces significant challenges in heat management, reaction kinetics, and safety.[5][6] This application note provides a robust and validated framework for navigating these complexities.
Chemical Principles and Reaction Mechanism
The most direct and widely adopted method for synthesizing (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is the acid-catalyzed hydrolysis of its corresponding ester, typically ethyl 2-(2-oxooxazolidin-3-yl)acetate.[7]
Reaction: The reaction proceeds via a classic acid-catalyzed ester hydrolysis mechanism.
-
Protonation: The carbonyl oxygen of the ester is protonated by the strong acid (HCl), making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol).
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating ethanol.
-
Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated, regenerating the acid catalyst and yielding the final product.
This process is typically driven to completion by using a high concentration of water and acid, with the reaction being monitored over time until the starting ester is fully consumed.
Caption: Acid-catalyzed hydrolysis of the ethyl ester.
Scale-Up Synthesis Protocol
This protocol is designed for a pilot-plant scale, starting with 5 kg of ethyl 2-(2-oxooxazolidin-3-yl)acetate. All operations should be conducted in a well-ventilated area or a walk-in fume hood, adhering to cGMP guidelines.
Reagents and Materials
| Reagent/Material | Grade | Supplier Example | CAS No. | Quantity | Molar Eq. |
| Ethyl 2-(2-oxooxazolidin-3-yl)acetate | ≥98% Purity | Sigma-Aldrich | 90728-36-6 | 5.00 kg | 1.0 |
| Hydrochloric Acid (37% w/w) | Reagent Grade, ACS | Merck | 7647-01-0 | 50 L | ~20.5 |
| Acetone | Reagent Grade, ACS | Fisher Scientific | 67-64-1 | 30 L | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | VWR | 7757-82-6 | 2.5 kg | - |
| Deionized Water | USP Grade | - | 7732-18-5 | As needed | - |
Equipment
-
100 L Glass-Lined Reactor with overhead stirring, temperature probe, reflux condenser, and bottom discharge valve.
-
50 L Rotary Evaporator with appropriate vacuum pump and solvent trap.
-
Appropriate-sized filtration apparatus (e.g., Nutsche filter).
-
Vacuum drying oven.
-
Personal Protective Equipment (PPE): Acid-resistant full suit, rubber gloves, boots, and a full-face respirator with an acid gas vapor cartridge.[8][9][10]
Step-by-Step Procedure
Caption: Overall workflow for the scale-up synthesis.
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and passivated. Perform a leak test.
-
Charging Reactants:
-
Charge the reactor with ethyl 2-(2-oxooxazolidin-3-yl)acetate (5.00 kg).
-
Under controlled stirring, slowly add the concentrated hydrochloric acid (50 L). Causality Note: The addition should be controlled to manage the initial exotherm from the acid dilution and mixing.
-
-
Reaction:
-
Stir the mixture at a constant, moderate speed at ambient temperature (20-25°C). The reaction is typically left overnight (16-24 hours) to ensure complete conversion.[7]
-
In-Process Control (IPC): After ~16 hours, take a sample from the reaction mixture. Quench it with a saturated sodium bicarbonate solution and extract with ethyl acetate. Analyze the organic layer by HPLC to check for the disappearance of the starting material. The reaction is complete when the starting ester peak is <1% of the total peak area.
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using the reactor's vacuum system or a rotary evaporator to remove the bulk of the HCl and water. This will result in a thick residue.
-
Dissolve the residue in acetone (30 L). The acetone helps to precipitate any inorganic salts while dissolving the desired organic acid.
-
Add anhydrous sodium sulfate (2.5 kg) to the acetone solution and stir for 1-2 hours to remove residual water.
-
Filter the mixture to remove the sodium sulfate. Wash the filter cake with a small amount of fresh acetone (2-3 L) to recover any entrained product.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. This will yield the crude (2-Oxo-1,3-oxazolidin-3-yl)acetic acid as a solid or semi-solid.
-
-
Drying:
-
Transfer the product to a vacuum oven and dry at 40-50°C until a constant weight is achieved. This removes residual acetone and water. The expected yield is approximately 3.7 to 4.0 kg (88-95%).
-
Process and Safety Considerations for Scale-Up
-
Thermal Management: While this specific hydrolysis is not highly exothermic, the initial mixing of reagents can generate heat. A glass-lined reactor is ideal as it allows for efficient heat transfer through the jacket. The temperature should be monitored continuously.
-
Material Compatibility: Concentrated hydrochloric acid is highly corrosive.[8] Glass-lined steel reactors are essential for this process. Avoid contact with incompatible metals.
-
Handling Hydrochloric Acid: HCl is toxic and corrosive.[9] All transfers must be done in a closed system or under efficient fume extraction. Personnel must wear appropriate PPE, including acid-resistant suits and respirators.[11] Emergency showers and eyewash stations must be readily accessible.
-
Handling Acetone: Acetone is a flammable solvent.[10] Ensure the reactor and all transfer lines are properly grounded to prevent static discharge. The work-up area must be rated for flammable solvent handling.
-
Pressure and Venting: The reactor should be equipped with a pressure relief system. Although this reaction is not expected to generate significant gas, heating solvents during concentration will increase pressure.
-
Waste Disposal: The acidic aqueous waste and used sodium sulfate must be neutralized and disposed of according to local environmental regulations. Acetone from the rotary evaporator should be collected and sent for solvent recovery or incineration.
Analytical Quality Control
To ensure the final product meets the stringent requirements for pharmaceutical use, a comprehensive set of analytical tests must be performed.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining purity and assay.[4][12][13][14]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV at 210 nm.
-
Acceptance Criteria: Purity ≥ 99.0%, Starting Ester ≤ 0.1%.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound. Both ¹H and ¹³C NMR should be performed. The spectra should be consistent with the structure of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.
-
Mass Spectrometry (MS): To confirm the molecular weight. For this compound, an expected [M+H]⁺ ion would be observed at m/z 146.0.[7]
-
Loss on Drying (LOD): To determine the amount of residual solvent and water.
-
Acceptance Criteria: ≤ 0.5%.
-
-
Residue on Ignition (ROI): To measure the amount of inorganic impurities.
-
Acceptance Criteria: ≤ 0.1%.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or low acid concentration. | Extend reaction time and re-sample for HPLC analysis. Ensure the correct concentration and volume of HCl was used. |
| Low Yield | Product loss during work-up or incomplete reaction. | Ensure efficient extraction and transfer. Check filter cake for retained product. Confirm reaction completion via HPLC before work-up. |
| Product is Oily/Gummy | Presence of residual water or solvent. | Re-dissolve in acetone, dry again with fresh Na₂SO₄, and re-concentrate. Ensure final drying in the vacuum oven is adequate. |
| Final Product Fails Purity Spec | Incomplete reaction or degradation. | Review IPC data. Consider an additional purification step such as recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane). |
References
-
Roda, G., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC - NIH. Available at: [Link]
-
Roda, G., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives. Chemical Methodologies. Available at: [Link]
-
Roda, G., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. ResearchGate. Available at: [Link]
-
Roda, G., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. Available at: [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis. Available at: [Link]
-
Hoogenboom, R. (2013). Fast and Accurate Partial Hydrolysis of Poly(2-ethyl-2-oxazoline). The Royal Society of Chemistry. Available at: [Link]
-
CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. Available at: [Link]
-
Mishra, S., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central. Available at: [Link]
-
HWS Labortechnik Mainz. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]
- Google Patents. (2020). Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.
- Purohit, P. & P. S. (2014). Hydrolysis in Pharmaceutical Formulations.
- Hoogenboom, R. (2013). Hydrolysis of poly-(2-ethyl-2-oxazoline). (Note: This refers to a thesis document, a stable public URL may not be available.)
-
University of Utah. (2019). Standard Operating Procedure: Acid Handling. Available at: [Link]
-
Sharma, V., et al. (2023). Strategies for the Discovery of Oxazolidinone Antibacterial Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Ascendia Pharma. (2022). How to Scale Up Pharmaceutical Manufacturing. Available at: [Link]
-
RSC Publishing. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. Available at: [Link]
-
Azzam, R. A. & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. Available at: [Link]
-
Kallam, M., et al. (2011). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. PMC - NIH. Available at: [Link]
-
VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. Available at: [Link]
-
Semantic Scholar. (2023). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. Available at: [Link]
-
SafetyIQ. (2024). Acetone Hazards - Safe Handling and Disposal Practices. Available at: [Link]
-
Palem, C. R., et al. (2024). Scale-Up Factors in the Development and Commercial Execution of Oral Solid Dosage Forms. Research Open World. Available at: [Link]
- Fernandez, D. P. (2019). Standard Operating Procedure: Acid Handling. (Note: This refers to a university-specific SOP, a stable public URL may not always be available.)
-
European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. Available at: [Link]
-
Drug Development and Delivery. (2020). Scale-Up & Manufacturing. Available at: [Link]
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- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
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- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: Enhancing Stereoselectivity in Oxazolidinone-Mediated Reactions through Lewis Acid Catalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Synergy of Chiral Auxiliaries and Lewis Acids
In the landscape of asymmetric synthesis, the ability to predictably and reliably install stereocenters is paramount. Chiral oxazolidinones, particularly those popularized by David A. Evans, have become a cornerstone methodology for achieving this control in carbon-carbon bond-forming reactions.[1][2][3] These auxiliaries, readily prepared from inexpensive chiral amino alcohols, function by being temporarily incorporated into a substrate, directing the stereochemical course of a reaction, and then being cleaved to reveal an enantiomerically enriched product.[1][4]
However, the true power of this chemistry is unlocked through the strategic use of Lewis acids. A Lewis acid, by definition an electron-pair acceptor, coordinates to the carbonyl groups of the N-acyl oxazolidinone scaffold.[5] This coordination serves a dual purpose: it drastically increases the electrophilicity of the carbonyl and rigidly fixes the conformation of the substrate. This conformational locking is the key to high diastereoselectivity, as it presents a sterically defined "face" of the enolate to incoming electrophiles.
This guide provides an in-depth exploration of the mechanistic principles underpinning Lewis acid catalysis in these reactions and delivers field-proven protocols for key transformations, including aldol additions, Michael additions, and alkylations. The methodologies described are critical for researchers in academia and industry, particularly those in drug development where precise control of stereochemistry is non-negotiable.[6][7][8][9]
Mechanistic Principles: The Role of Chelation in Stereocontrol
The remarkable stereoselectivity observed in oxazolidinone-mediated reactions is not fortuitous; it is a direct consequence of a highly organized transition state enforced by the Lewis acid.
2.1. Lewis Acid Activation and Enolate Formation
The process begins with the acylation of a chiral oxazolidinone.[1] The resulting N-acyl imide is then treated with a Lewis acid and a hindered base. The Lewis acid, typically a boron or titanium species, coordinates to both the imide carbonyl and the auxiliary's carbonyl oxygen.[10] This bidentate chelation creates a rigid, planar structure that influences the subsequent deprotonation.[11] The addition of a hindered amine base, such as diisopropylethylamine (DIPEA), selectively removes the α-proton to generate a (Z)-enolate with high geometric purity.[1][10] The formation of the (Z)-enolate is critical for achieving the desired syn-stereochemistry in subsequent aldol reactions.[12]
Caption: Lewis Acid mediated formation of a chelated (Z)-enolate.
2.2. The Zimmerman-Traxler Transition State
The predictive power of the Evans aldol reaction is best explained by the Zimmerman-Traxler model.[12] The chelated (Z)-enolate reacts with an aldehyde via a six-membered, chair-like transition state.[13] The steric bulk of the substituent on the chiral auxiliary (e.g., an isopropyl or benzyl group at the C4 position) effectively blocks one face of the enolate. Consequently, the aldehyde can only approach from the less hindered face. This controlled trajectory, combined with the chair conformation that minimizes 1,3-diaxial interactions, dictates the absolute stereochemistry of the two newly formed stereocenters, reliably leading to the syn-aldol adduct.[12]
Caption: The Zimmerman-Traxler model explains the high syn-selectivity.
2.3. Chelation vs. Non-Chelation Control
Key Applications and Protocols
The following section details protocols for the most common and synthetically useful oxazolidinone-mediated reactions. The choice of Lewis acid is critical and often reaction-specific.
| Reaction Type | Common Lewis Acids | Typical Stereochemical Outcome | Reference |
| Aldol Addition | Bu₂BOTf, Sn(OTf)₂ | syn-adducts | [1] |
| TiCl₄, (-)-Sparteine | Evans-syn or non-Evans-syn | [14][16] | |
| MgCl₂ | anti-adducts (catalytic) | [15] | |
| Michael Addition | Sc(OTf)₃, Yb(OTf)₃ | High diastereoselectivity | [17][18][19] |
| Et₂AlCl | Good yields and selectivity | [17] | |
| Diels-Alder | Et₂AlCl, Me₂AlCl | endo-adducts | [20] |
| Alkylation | NaHMDS, LiHMDS | High diastereoselectivity | [4] |
Protocol 1: Asymmetric "Evans" Aldol Reaction
This protocol describes the highly reliable boron-mediated aldol reaction to generate syn-β-hydroxy carbonyl compounds.[12]
Causality and Insights:
-
Dibutylboron triflate (Bu₂BOTf): Chosen for its strong propensity to form a bidentate chelate with the N-acyl oxazolidinone, which is essential for the formation of the (Z)-enolate and the highly organized Zimmerman-Traxler transition state.[10]
-
-78 °C to 0 °C: The reaction is initiated at low temperature (-78 °C) to ensure kinetic control and maximize diastereoselectivity. Allowing the reaction to slowly warm to 0 °C ensures it proceeds to completion.
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Water will quench the enolate and hydrolyze the Lewis acid, halting the reaction.
Step-by-Step Methodology:
-
Setup: To a flame-dried, argon-purged round-bottom flask, add the N-acyl oxazolidinone (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add dibutylboron triflate (1.1 equiv, 1.0 M in DCM) dropwise via syringe over 5 minutes. The solution typically turns a pale yellow.
-
Enolate Formation: After stirring for 15 minutes, add diisopropylethylamine (DIPEA, 1.2 equiv) dropwise. Stir for an additional 30 minutes at -78 °C.
-
Aldehyde Addition: Add the aldehyde (1.2 equiv), either neat or as a solution in DCM, dropwise.
-
Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quenching and Workup: Quench the reaction at 0 °C by the slow addition of a pH 7 phosphate buffer. Follow with methanol and then a 2:1 mixture of methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Extraction: Dilute with water and extract the aqueous layer three times with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.
Protocol 2: Asymmetric Michael Addition
This protocol details a scandium-catalyzed conjugate addition, a powerful method for forming stereodefined 1,5-dicarbonyl compounds.[17][19]
Causality and Insights:
-
Scandium(III) triflate (Sc(OTf)₃): This Lewis acid is highly effective in promoting Michael additions.[17][19] Unlike boron reagents, it is often used in catalytic amounts (10 mol%) and is relatively water-tolerant, though anhydrous conditions are still recommended for optimal results. It activates the α,β-unsaturated system towards nucleophilic attack.
-
Slow Addition: The nucleophile (e.g., a silyloxypyrrole) is added slowly to maintain a low concentration, which helps to suppress undesired side reactions and improve yields.[17]
Step-by-Step Methodology:
-
Setup: To a flame-dried, argon-purged flask, add the N-acryloyl oxazolidinone (1.0 equiv), Sc(OTf)₃ (0.1 equiv), and anhydrous DCM.
-
Cooling: Cool the solution to the desired temperature (e.g., -25 °C).
-
Nucleophile Addition: Add the Michael donor (1.2 equiv) dropwise as a solution in DCM over a period of 1-2 hours using a syringe pump.
-
Reaction: Allow the reaction to stir at -25 °C for 12-24 hours, monitoring by TLC.
-
Quenching and Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent in vacuo and purify the residue by flash chromatography to isolate the Michael adduct.
Auxiliary Removal: Unveiling the Final Product
For the oxazolidinone auxiliary strategy to be synthetically useful, the auxiliary must be removable under conditions that do not compromise the newly created stereocenters.[1][21]
Caption: Common methods for chiral auxiliary removal.
Protocol 3: Hydrolytic Cleavage to a Carboxylic Acid
-
Dissolve the N-acyl oxazolidinone adduct (1.0 equiv) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv, 0.5 M).
-
Stir vigorously at 0 °C for 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 equiv) and stir for 20 minutes.
-
Acidify the mixture to pH ~2-3 with 1N HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify to yield the chiral carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.[21][22]
Conclusion
The combination of chiral oxazolidinone auxiliaries and Lewis acid catalysis represents a robust and highly predictable platform for asymmetric synthesis. By understanding the underlying mechanistic principles of chelation and transition state geometry, researchers can rationally select Lewis acids and reaction conditions to access a diverse array of stereochemically complex molecules. The protocols outlined herein provide a reliable foundation for the practical application of this powerful chemistry, enabling the efficient construction of chiral building blocks essential for drug discovery and development.
References
-
Kitajima, H., Ito, K., & Katsuki, T. (2007). LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2-OXAZOLIDINONE. HETEROCYCLES, 71(2), 307. [Link]
-
Wikipedia. (2023). Chiral auxiliary. In Wikipedia. Retrieved from [Link]
-
Murray, P. R. D., & Sandford, C. (2018). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society, 140(40), 12950–12958. [Link]
-
Duarte, F. J. S., Bakalova, S. M., Cabrita, E. J., & Santos, A. G. (2011). Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst. The Journal of Organic Chemistry, 76(17), 6997–7004. [Link]
-
Mendes, V., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1185-1215. [Link]
-
Crimmins, M. T., & Chaudhary, K. (2000). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. The Journal of Organic Chemistry, 65(25), 8499–8509. [Link]
-
Sibi, M. P., & Stessman, C. C. (1997). Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal. Organic Letters, 2(24), 3781-3784. [Link]
-
ResearchGate. (2007). Lewis Acid-Catalyzed Michael Addition Reactions of N-Boc-2-silyloxypyrroles to 3-Acryloyl-2-oxazolidinone. Retrieved from [Link]
-
Corma, A., García, H. (2003). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews, 103(11), 4307-4366. [Link]
-
Sarpong, R., et al. (2009). Cyclization Reactions through DDQ-Mediated Vinyl Oxazolidinone Oxidation. Organic Letters, 11(15), 3342-3345. [Link]
-
Duarte, F. J. S., et al. (2011). Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst. The Journal of Organic Chemistry, 76(17), 6997-7004. [Link]
-
Le, C. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1490-1494. [Link]
-
Bandar, J. S., et al. (2016). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Journal of the American Chemical Society, 138(33), 10464-10467. [Link]
-
Davies, H. M. L., et al. (2016). Lewis Acid-Catalyzed Oxa-Michael Addition to give α-Diazo-β- alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles. Organic Letters, 18(24), 6348-6351. [Link]
-
Boston University. (2012). The asymmetric aldol reaction. Retrieved from [Link]
-
ResearchGate. (2018). A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. Retrieved from [Link]
-
ResearchGate. (2023). Asymmetric aldol reaction and its probable mechanism. Retrieved from [Link]
-
Slideshare. (2016). Evans aldol ppt. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]
-
Mahdi, A. S., et al. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14(1), 18-40. [Link]
-
Ghosh, A. K., & Kawahama, R. (1998). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. Tetrahedron Letters, 39(26), 4651-4654. [Link]
-
Cabrita, E. J. (2011). Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst. Retrieved from [Link]
-
ResearchGate. (2002). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
-
Yan, T. H., et al. (1997). Asymmetric aldol reactions: a novel model for switching between chelation- and non-chelation-controlled aldol reactions. Journal of the American Chemical Society, 119(48), 11541-11542. [Link]
-
Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. New Journal of Chemistry, 26(1), 13-17. [Link]
-
Wikipedia. (2023). Lewis acid catalysis. In Wikipedia. Retrieved from [Link]
-
Mahdi, A. S., et al. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14(1), 18-40. [Link]
-
Shinabarger, D. L., et al. (1997). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy, 41(10), 2132–2136. [Link]
-
Wikipedia. (2023). Asymmetric induction. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (2021). Development of oxazolidinone-based drugs. Retrieved from [Link]
-
Evans, D. A., et al. (1990). Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society, 112(13), 5290-5313. [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
-
Goh, J. B., & Shattuck, J. C. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education, 85(5), 695. [Link]
-
Sriram, D., & Yogeeswari, P. (2010). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. Beilstein Journal of Organic Chemistry, 6, 37. [Link]
-
Fan, R., & Ye, L. (2006). Bisphosphine-Catalyzed Mixed Double-Michael Reactions: Asymmetric Synthesis of Oxazolidines, Thiazolidines, and Pyrrolidines. Organic Letters, 8(12), 2547–2550. [Link]
-
Cossío, F. P., et al. (2004). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 48(2), 113-123. [Link]
-
Wang, Y., et al. (2022). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Molecules, 27(19), 6563. [Link]
-
ResearchGate. (2016). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Retrieved from [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 3. researchgate.net [researchgate.net]
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- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Evans aldol ppt | PPTX [slideshare.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
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- 17. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 18. Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uwindsor.ca [uwindsor.ca]
- 22. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: LiOOH Cleavage of N-Acyl Oxazolidinones
Current Status: Operational Subject: Troubleshooting Hydrolytic Cleavage (Evans Auxiliary Removal) Assigned Specialist: Senior Application Scientist
Introduction: The "Gold Standard" & Its Hidden Traps
You are likely here because the standard lithium hydroperoxide (LiOOH) cleavage—widely regarded as the most reliable method for removing Evans auxiliaries to yield carboxylic acids—has failed you.
While LiOOH is preferred over LiOH due to its superior nucleophilicity (
This guide deconstructs these failure modes using the latest mechanistic insights, including the "tetrahedral intermediate barrier" theory that explains regioselectivity.
Module 1: The "Endocyclic Cleavage" Nightmare
Symptom:
-
Low recovery of the oxazolidinone auxiliary.
-
Isolation of an amino-alcohol or carbamate derivative instead of the free auxiliary.
-
Low yield of the desired carboxylic acid.
The Mechanism of Failure: Contrary to older assumptions, both LiOOH and LiOH kinetically prefer to attack the endocyclic carbonyl (the ring carbamate) because it is less sterically hindered than the exocyclic acyl group.
-
With LiOH: The endocyclic tetrahedral intermediate collapses rapidly, breaking the ring (Failure).
-
With LiOOH: The endocyclic intermediate has a high energy barrier to collapse.[1] It reverts to the starting material, eventually allowing the slower exocyclic attack to proceed and collapse to the desired product (Success).
Troubleshooting Protocol:
| Variable | Adjustment | Scientific Rationale |
| Steric Bulk | Increase Reaction Time | If your substrate (R-group) is extremely bulky (e.g., |
| Reagent Quality | Fresh H | If H |
| Solvent System | Increase THF | A 3:1 or 4:1 THF:H |
Visualization: The Regioselectivity Competition
Caption: LiOOH succeeds because its "bad" intermediate (Endocyclic) cannot collapse, forcing the reaction down the desired "Exocyclic" path.
Module 2: Stereochemical Integrity (Epimerization)
Symptom:
-
Erosion of enantiomeric excess (ee) or diastereomeric ratio (dr) in the final acid.
The Cause:
While LiOOH is less basic than LiOH, the reaction mixture is still alkaline (pH > 10). If the
Self-Validating Solution:
-
Temperature Control: Strictly maintain
. Never warm to RT until the reaction is quenched. -
The "Flash" Quench: Do not let the reaction sit. As soon as TLC indicates consumption, quench immediately.
-
Buffer Check: If the substrate is highly sensitive, buffer the reaction with mild additives (though this may slow the rate).
Module 3: Oxidative Side Reactions & Safety
Symptom:
-
Oxidation of sulfides to sulfoxides/sulfones.
-
Degradation of electron-rich aromatic rings (e.g., indoles, phenols).
-
Safety Warning: Unexpected gas evolution (foaming) on scale-up.
The Mechanism:
Excess H
Troubleshooting Protocol:
| Issue | Solution |
| Sulfide Oxidation | Scavenger Additives: Add dimethyl sulfide (DMS) during the quench to reduce any formed sulfoxides back to sulfides (though prevention is better). Better yet, use a non-oxidative cleavage method (e.g., LiOH/MeOH if epimerization isn't a risk). |
| Gas Evolution | Stoichiometry Control: Do not use a massive excess of H |
Module 4: Standard Operating Procedure (The "Gold Standard")
This protocol is designed to minimize endocyclic cleavage and prevent oxidative damage.
Reagents:
-
Substrate (1.0 equiv)
-
LiOH
H O (2.0 equiv) -
H
O (30% aq., 4.0 equiv) — Note: Can reduce to 2.5 equiv for sensitive substrates. -
Solvent: THF/H
O (3:1)
Step-by-Step Workflow:
-
Preparation: Dissolve the N-acyl oxazolidinone in THF (
) and cool to . -
Reagent Mixing: In a separate vessel, mix the LiOH and H
O in the calculated amount of water. Why? This pre-forms the LiOOH species. -
Addition: Add the LiOOH solution dropwise to the substrate at
. -
Monitoring: Stir at
. Monitor by TLC.[5][6] Most reactions complete in 30–60 mins. -
The Critical Quench (Self-Validating Step):
-
Add saturated aqueous Na
SO (Sodium Sulfite) and saturated NaHCO dropwise at . -
Validation: Test with starch-iodide paper. It should NOT turn blue. If it does, peroxide is still present—add more sulfite.
-
-
Workup:
FAQ: Quick Troubleshooting
Q: My reaction turned bright yellow/orange upon adding LiOOH. Is it ruined? A: Not necessarily. This is often due to trace transition metals forming peroxo-complexes or the deprotonation of phenolic impurities. If the color persists after the sulfite quench, check for oxidative byproducts.
Q: I am scaling up to 50g. What is the biggest risk?
A: Oxygen evolution. The reaction of H
Q: Can I use LiOH without H
References
-
Evans, D. A., et al. (1982). "Chiral enolates in asymmetric synthesis." Journal of the American Chemical Society.
-
Krenske, E. H., et al. (2023).[4] "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH." Australian Journal of Chemistry.[1][4]
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses.
-
Tuttle, J. B., et al. (2019). "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development.
Sources
Technical Support Center: Managing Retro-Aldol Side Reactions
Topic: Stabilization of
Diagnostic: Is it Retro-Aldol?
Before altering your synthetic route, confirm the degradation mechanism. Retro-aldol is often confused with simple elimination (dehydration) or epimerization.
Symptoms of Retro-Aldol:
-
Reappearance of Electrophile: You observe the starting aldehyde in the crude NMR or LCMS after the reaction appeared complete.
-
Erosion of Stereochemistry: A high dr (diastereomeric ratio) initially observed in situ degrades upon workup or storage.
-
Yield Loss during Scale-up: Small scale (mg) worked, but gram scale failed (due to longer thermal exposure).
The Mechanism: The reaction is reversible.[1][2] Under thermodynamic control, the equilibrium favors the starting materials (aldehyde + ketone) rather than the sterically congested aldol adduct. This is driven by the release of steric strain and the stability of the carbonyl components.
Figure 1: The retro-aldol pathway is the microscopic reverse of the forward reaction, driven by entropy and the release of steric strain.
Module 1: Reaction Optimization (Prevention)
The most effective way to stop retro-aldol is to prevent the system from reaching thermodynamic equilibrium. You must operate under Kinetic Control .
Protocol A: Boron vs. Lithium Enolates
Lithium enolates are highly reactive but the O-Li bond is more ionic, allowing for easier reversibility. Boron enolates (Evans Aldol) form shorter, stronger O-B bonds, creating a "tight" transition state that is significantly less prone to retro-aldol during the reaction.
Comparative Data: Stability of Enolates
| Parameter | Lithium Enolates (LDA/LiHMDS) | Boron Enolates ( | Titanium Enolates ( |
| Reversibility | High (at > -40°C) | Low (Stable at 0°C) | Very Low |
| Bond Character | Ionic (O-Li) | Covalent (O-B) | Covalent (O-Ti) |
| Rec.[3] Temp | -78°C strictly | -78°C to 0°C | -78°C to -20°C |
| Risk Level | Critical | Low | Low |
Step-by-Step: Switching to Boron-Mediated Aldol Use this if your Lithium aldol is degrading.
-
Enolization: Treat the ketone/auxiliary with
(1.1 equiv) and (1.2 equiv) in at -78°C. -
Warming: Warm to 0°C for 15 mins to ensure complete enolate formation (Boron enolates are stable here).
-
Addition: Cool back to -78°C. Add the aldehyde dropwise.
-
Incubation: Stir at -78°C for 30-60 mins, then warm only to -20°C if necessary. Do not warm to RT.
Module 2: The Danger Zone (Workup & Quenching)
70% of retro-aldol reactions occur after the reaction is technically finished, during the quench. A basic quench (e.g.,
Protocol B: The "Buffered Cryo-Quench"
Standard operating procedure for sensitive polyketide fragments.
Reagents:
-
Phosphate Buffer (pH 7.0) OR
-
Acetic Acid (1.5 equiv relative to base) in THF.
Procedure:
-
Maintain Temperature: Keep the reaction vessel at -78°C . Do not remove the cooling bath.
-
Dilute: Add pre-cooled (-78°C) reaction solvent (THF or DCM) to dilute the mixture 2x. This slows intermolecular collisions.
-
Quench: Cannulate the quenching solution (e.g., AcOH/THF) into the reaction mixture slowly down the side of the flask.
-
Why? This protonates the aldolate oxygen immediately, preventing the "unzipping" mechanism.
-
-
Warming: Only after the pH is confirmed neutral/acidic (pH 5-7) should you remove the cooling bath and warm to room temperature.
Module 3: The Mukaiyama Alternative
If the substrate is too sensitive for even Boron enolates, switch to the Mukaiyama Aldol . This reaction uses silyl enol ethers and Lewis Acids, avoiding the generation of a naked alkoxide entirely.
Decision Logic for Method Selection:
Figure 2: Selection guide for aldol methodologies based on substrate sensitivity and steric congestion.
Frequently Asked Questions (FAQ)
Q: My product survives workup but degrades on the silica column. What is happening?
A: Silica gel is slightly acidic and acts as a Lewis acid. It can coordinate to the
-
Fix: Pre-treat your silica gel with 1%
(Triethylamine) in hexanes to deactivate acidic sites. Alternatively, use neutral Alumina.
Q: Can I use higher temperatures if I use a Lewis Acid additive?
A: Generally, no. While Lewis acids (like
Q: I am synthesizing a polyketide with multiple aldol steps. The early aldol adduct is reversing during the second aldol reaction.[4] Why? A: This is "double activation." The base used for the second aldol reaction is deprotonating the hydroxyl group of the first aldol adduct.
-
Fix: You must protect the hydroxyl group (TBS, TES, or Acetal) immediately after the first aldol step and before attempting the second. Free hydroxyls are incompatible with iterative aldol sequences.
References
-
Evans, D. A., et al. "Stereoselective aldol condensations via boron enolates."[5][6] Journal of the American Chemical Society, 1981.[5]
- Foundational text on the stability of Boron enolates vs Lithium enol
-
Mukaiyama, T., et al. "New aldol type reaction."[7][8] Chemistry Letters, 1973.[7][8]
- Establishes the Lewis Acid mediated pathway that avoids unstable alkoxide intermedi
-
Heathcock, C. H. "The Aldol Reaction: Acid and General Base Catalysis." Comprehensive Organic Synthesis, 1991.
- Authoritative review on the reversibility and thermodynamic control of aldol reactions.
-
Bao, Y., et al. "Managing the retro-pathway in direct catalytic asymmetric aldol reactions of thioamides." Chemical Science, 2015.[9]
- Modern application demonstrating retro-aldol mitigation in sensitive thioamide substr
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. quora.com [quora.com]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
- 6. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Managing the retro-pathway in direct catalytic asymmetric aldol reactions of thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Diastereomeric N-Acyl Oxazolidinones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and robust protocols for the purification of diastereomeric N-acyl oxazolidinones, commonly known as Evans auxiliaries. The ability to isolate the desired diastereomer in high purity is a critical step in asymmetric synthesis, directly impacting the enantiomeric purity of the final product.[1][2] This resource is designed to address common challenges and provide a framework for developing effective purification strategies.
Section 1: Troubleshooting Common Purification Issues
This section addresses the most frequent challenges encountered during the purification of N-acyl oxazolidinone diastereomers in a question-and-answer format.
Question 1: My diastereomers are co-eluting or have very poor separation during flash column chromatography on silica gel. What are my options?
Answer: This is a common and often frustrating issue. The underlying cause is the small difference in polarity between the two diastereomers, leading to similar retention factors (Rf).[3] Here is a systematic approach to troubleshoot this problem:
-
Optimize the Mobile Phase (Eluent):
-
Reduce Polarity: The first step is to decrease the overall polarity of your eluent system. Diastereomers often separate better in less polar solvent systems, which maximizes the differential interaction with the silica surface. For a typical ethyl acetate/hexanes system, systematically decrease the percentage of ethyl acetate.
-
Change Solvent Selectivity: If reducing polarity is insufficient, change one of the solvents to alter the selectivity of the mobile phase.[4] Different solvents interact with your compound and the silica in unique ways (e.g., hydrogen bonding, dipole-dipole interactions). Consider these alternatives:
-
Replace ethyl acetate with diethyl ether. Diethyl ether is less polar and has different hydrogen bonding characteristics.
-
Replace hexanes with toluene or cyclohexane. These solvents can sometimes improve separation through π-π interactions with aromatic moieties in your molecule.[3]
-
Add a small percentage (~1%) of an alcohol like isopropanol or ethanol. This can sharpen bands and sometimes improve resolution.[3]
-
-
-
Modify the Stationary Phase:
-
If mobile phase optimization fails, the issue may be the stationary phase. Standard silica gel may not be providing enough selectivity. Consider alternatives like diol-bonded silica, which offers different selectivity for polar compounds.[5]
-
-
Improve Column Packing and Loading:
-
Use a Longer Column: A longer column increases the number of theoretical plates, providing more opportunities for separation.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel ("dry loading") before loading it onto the column often results in a tighter initial band and better separation compared to wet loading in a solvent.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude material relative to the amount of silica gel (aim for a 1:50 to 1:100 ratio of sample to silica).
-
Question 2: I've tried chromatography, but the separation is still not baseline. Should I consider crystallization?
Answer: Absolutely. Diastereoselective crystallization is a powerful and often preferred method for obtaining highly pure material, especially on a larger scale.[1] The principle relies on the different crystal packing efficiencies and solubilities of the diastereomers in a given solvent system.
-
How to Induce Crystallization:
-
Solvent Screening: The key is finding a solvent system where one diastereomer is significantly less soluble than the other. Dissolve your diastereomeric mixture in a minimum amount of a hot solvent. Good starting points are often hexanes, ethyl acetate/hexanes, isopropanol, or ethanol.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) or freezer (-20°C). Slow cooling promotes the formation of well-ordered, pure crystals.
-
Induce Nucleation: If crystals do not form, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal of the desired diastereomer (if available).[6]
-
-
What if Crystallization Fails?
-
Solid Solution Formation: The diastereomers may be forming a solid solution or a eutectic mixture, making separation by crystallization difficult.[6]
-
Alternative Strategies: In such cases, you may need to reconsider chromatography with a more exotic mobile or stationary phase, or even consider derivatizing the compound to exaggerate the physical differences between the diastereomers, although this is less ideal.
-
Question 3: I'm observing hydrolysis of my N-acyl oxazolidinone during purification. How can I prevent this?
Answer: The N-acyl bond is an amide-like bond and can be susceptible to hydrolysis, especially under acidic or basic conditions. The carbamate within the oxazolidinone ring itself can also be cleaved.[7][8]
-
Causes and Prevention:
-
Acidic Silica Gel: Standard silica gel is slightly acidic and can catalyze hydrolysis, especially if the compound is on the column for an extended period.
-
Solution: Neutralize your silica gel by preparing a slurry with a small amount of a base like triethylamine (~1%) in your eluent before packing the column. Alternatively, use commercially available deactivated silica gel.[9]
-
-
Protic Solvents: Using highly protic solvents like methanol in your eluent can sometimes promote solvolysis. If possible, stick to less nucleophilic polar modifiers like ethyl acetate or isopropanol.
-
Workup Conditions: Ensure that your reaction workup does not leave residual strong acid or base. A neutral aqueous wash (e.g., with brine) before concentrating the crude product is crucial.
-
Question 4: How can I accurately determine the diastereomeric ratio (d.r.) of my product mixture before and after purification?
Answer: Accurately determining the d.r. is essential for assessing the success of your asymmetric reaction and your purification.
-
¹H NMR Spectroscopy: This is the most common and direct method.[2][10]
-
Procedure: Identify a proton signal that is well-resolved for both diastereomers. This is often a proton on the chiral auxiliary (e.g., the proton adjacent to the benzyl group in (S)-4-benzyl-2-oxazolidinone) or a proton on the newly formed stereocenter.
-
Analysis: Carefully integrate the distinct signals corresponding to each diastereomer. Ensure the spectrum has a flat baseline and that the chosen signals are fully relaxed for accurate integration.[10]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is excellent for d.r. determination.[6][11]
-
Method: A standard achiral column (like C18 or silica) is usually sufficient for separating diastereomers.[6] Develop a method that gives baseline separation of the two peaks and use the peak areas to determine the ratio.
-
-
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can also be used to determine diastereomeric ratios.[2]
Section 2: In-Depth Purification Protocols
Protocol 2.1: High-Resolution Flash Chromatography
This protocol outlines a general procedure for separating diastereomers using flash chromatography with a focus on maximizing resolution.
-
Develop a TLC Method:
-
Screen various solvent systems (e.g., Ethyl Acetate/Hexanes, Diethyl Ether/Hexanes, Dichloromethane/Hexanes).
-
Aim for an Rf value of ~0.2-0.3 for the lower-eluting spot and the largest possible separation (ΔRf) between the two diastereomeric spots.
-
-
Prepare the Column:
-
Select a long, narrow column.
-
Pack the column using the "slurry method" with the chosen eluent. Ensure the silica bed is compact and level.
-
-
Load the Sample:
-
Dissolve the crude product (e.g., 1g) in a minimal amount of dichloromethane.
-
Add 2-3 g of silica gel to the solution and concentrate it in vacuo until a free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed column. Add a thin layer of sand on top to prevent disturbance.
-
-
Elute and Collect:
-
Begin eluting with the solvent system determined by TLC.
-
Apply gentle air pressure to achieve a steady flow rate.
-
Collect small fractions (e.g., 10-15 mL for a 50g column) and monitor them by TLC.
-
Combine the fractions containing the pure desired diastereomer.
-
Protocol 2.2: Diastereoselective Crystallization
This protocol provides a general workflow for purification by crystallization.
-
Solvent Screening:
-
In small vials, test the solubility of your diastereomeric mixture (~10-20 mg) in various solvents (e.g., hexanes, isopropanol, ethanol, ethyl acetate, toluene) at room temperature and upon heating.
-
Identify a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.
-
-
Perform Crystallization:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask.
-
Once at room temperature, transfer the flask to a 4°C refrigerator for several hours or overnight to maximize crystal formation.
-
-
Isolate and Wash:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals sparingly with a small amount of the ice-cold crystallization solvent to remove any soluble impurities and the undesired diastereomer.
-
-
Analyze Purity:
-
Dry the crystals in vacuo.
-
Determine the diastereomeric purity of the crystals and the mother liquor by ¹H NMR or HPLC to assess the efficiency of the crystallization.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental principle that allows for the separation of diastereomers on standard (achiral) silica gel?
Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, they have different physical properties, including polarity, solubility, and melting points.[1] The separation on silica gel relies on these differences in polarity. The various functional groups in each diastereomer are oriented differently in three-dimensional space, leading to a unique overall molecular dipole and a distinct ability to interact with the polar Si-OH groups on the surface of the silica gel. The diastereomer that interacts more strongly will be retained longer on the column and elute last.
FAQ 2: When should I choose crystallization over chromatography?
The choice depends on several factors:
-
Scale: Crystallization is often more efficient and economical for large-scale purifications (>10 g), as it avoids the use of large volumes of solvent and silica gel.
-
Purity Requirement: Crystallization can often yield material of exceptionally high diastereomeric purity (>99.5%), sometimes surpassing what is practical with a single chromatographic run.
-
Physical Properties: The success of crystallization is highly dependent on the compound's ability to form a well-ordered crystal lattice. If the diastereomers form an oil or a solid solution, chromatography is the better option.[6]
-
Development Time: Developing a robust crystallization procedure can be more time-consuming (requiring extensive solvent screening) than finding a suitable chromatography system.
Table 1: Comparison of Purification Techniques
| Feature | Flash Chromatography | Diastereoselective Crystallization |
| Principle | Difference in polarity/adsorption | Difference in solubility/crystal packing |
| Typical Scale | mg to multi-gram | gram to kilogram |
| Solvent Usage | High | Low to moderate |
| Throughput | Moderate | Can be high once optimized |
| Purity Achievable | Good to excellent (95-99%) | Often excellent (>99%) |
| Primary Challenge | Co-elution of similar polarity compounds | Finding a suitable solvent system; oils |
Section 4: Visual Workflows
Diagram 1: Decision Tree for Purification Strategy
This diagram provides a logical workflow for selecting the appropriate purification method for your N-acyl oxazolidinone product.
Caption: Decision tree for selecting a purification strategy.
References
-
Vertex AI Search Result[12] (2008). Separation of diastereomers. Chromatography Forum.
-
Vertex AI Search Result[4] (2019). How to separate the diastereomer peak from main peak? ResearchGate.
- Benchchem (2025). Technical Support Center: Resolving Diastereomers in Derivatives of (S)-2-Hydroxymethylcyclohexanone. Benchchem.
- ACS Publications (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Benchchem (2025). Technical Support Center: Chromatographic Separation of 3-(Hydroxymethyl)cyclopentanol Diastereomers. Benchchem.
- Reddit (2024). Help with separation of diastereomers.
- Benchchem (2025). Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis. Benchchem.
- Evans, D.A. (n.d.). Enantioselective Synthesis. Course Notes.
- Wikipedia (n.d.). Chiral auxiliary.
- NIH (n.d.). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PMC.
- UQ eSpace (n.d.). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland.
- ResearchGate (2022). Synthesis of N-acyl oxazolidines.
- ResearchGate (2014).
- Benchchem (2025). Technical Support Center: Diastereoselective Synthesis of Oxazolidinones. Benchchem.
- Williams College (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Chemistry Department.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of diastereomers - Chromatography Forum [chromforum.org]
Technical Support Center: Troubleshooting Incomplete Chiral Auxiliary Cleavage
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Diagnostic & Recovery Protocols for Evans, Myers, and Ellman Auxiliaries
Executive Summary
Incomplete cleavage of a chiral auxiliary is a critical failure mode in asymmetric synthesis. It not only lowers yield but complicates purification due to the similar polarity of the starting material (SM) and the cleaved auxiliary. This guide addresses the mechanistic root causes of cleavage failure—often distinct from simple kinetic stalling—and provides recovery protocols for the three most prevalent auxiliary classes: Evans Oxazolidinones , Myers Pseudoephedrine , and Ellman Sulfinamides .
Module A: Evans Oxazolidinone (The "Evans" Auxiliary)[1][2][3]
Mechanistic Insight: The Hydroperoxide Anomaly
The most common failure in Evans cleavage is the Endocyclic vs. Exocyclic competition.
-
The Problem: Hydroxide (
) is small and basic. It attacks the endocyclic carbonyl (the carbamate), leading to ring opening and destruction of the auxiliary. -
The Solution: Hydroperoxide (
) is required. It is less basic (pKa ~11.6) but more nucleophilic (alpha-effect) than hydroxide. Crucially, the tetrahedral intermediate formed by has a high energy barrier for endocyclic breakdown, forcing the reaction toward the desired exocyclic cleavage (hydrolysis to acid).
Diagnostic & Troubleshooting Guide
Q1: My reaction stalled at ~50% conversion using LiOH/H2O2. Adding more LiOH caused the auxiliary to degrade. What happened?
Diagnosis: You likely suffered from Peracid Reduction .
Explanation: The cleavage product is initially a peracid.[1][2][3][4] In the presence of excess base and H2O2, this peracid can decompose, evolving singlet oxygen (
-
Stoichiometry Check: Ensure H2O2 is
4 equivalents relative to substrate. -
Temperature: Run at
. Higher temperatures accelerate peracid decomposition. -
Solvent: Switch to THF/Water (3:1).
-
The Fix: Do not add more LiOH. Add fresh H2O2. If that fails, quench and switch to the Lithium Hydroperoxide (LiOOH) generated ex situ or use the LiOBn (Lithium Benzyloxide) method if an ester is acceptable.
Q2: I see a "Ring-Opened" byproduct by LCMS. How do I prevent this?
Diagnosis: Hydroxide attack (Endocyclic Cleavage).
Root Cause: Your H2O2 was old or low-titer. If H2O2 concentration is low, the equilibrium shifts toward
-
Titrate your H2O2.
-
Premix LiOH and H2O2 for 15 mins before adding the substrate to ensure formation of LiOOH.
Standard Operating Procedure: LiOH/H2O2 Cleavage
-
Reagents: Substrate (1.0 equiv), LiOH (2.0 equiv),
(30% aq, 4.0 equiv). -
Step 1: Dissolve substrate in THF (
) at . -
Step 2: Add H2O2, then add LiOH (aq) dropwise.
-
Step 3: Monitor TLC.[5] Upon completion (~1-3 h), quench with saturated
(Sodium Sulfite).-
Critical: You MUST quench peroxide before acidification. Acidifying a peroxide solution creates organic peracids, which are explosive.
-
-
Step 4: Acidify to pH 2, extract with EtOAc.
Visualization: Evans Cleavage Pathways
Caption: Figure 1. Mechanism of Selectivity. LiOOH (Green path) favors product formation due to high barriers for ring opening, whereas LiOH (Red path) destroys the auxiliary.
Module B: Myers Pseudoephedrine
Mechanistic Insight: N→O Acyl Transfer
Pseudoephedrine amides are extremely stable toward direct hydrolysis. Cleavage relies on a "Trojan Horse" mechanism: under acidic or basic conditions, the amide oxygen attacks the alcohol to form an ester (N→O shift), which is then easily hydrolyzed.
Diagnostic & Troubleshooting Guide
Q1: Acidic hydrolysis (H2SO4/Dioxane) is yielding <30% product. The starting material is untouched. Diagnosis: Inefficient N→O transfer due to solvation. Troubleshooting:
-
Concentration: This reaction requires high concentration (0.2–0.5 M) to drive the thermodynamics.
-
Solvent: Dioxane is standard, but if solubility is poor, the reaction fails. Try adding a small amount of water to solubilize the salt, but maintain reflux.
-
Alternative: Switch to the Basic Hydrolysis (NaOH/t-BuOH). Note: This requires heat and may epimerize sensitive alpha-centers.
Q2: Reductive cleavage with LAB (Lithium Amidotrihydroborate) gave a complex mixture. Diagnosis: Moisture contamination or "aged" reagent. Explanation: LAB is generated in situ from LAH and diisopropylamine. If the LAH is old (gray/clumpy), the stoichiometry is off. Corrective Protocol:
-
Use fresh LAH (white powder preferred).
-
Titrate the LAB reagent.
-
Quench: Use the Fieser workup (
, 15% NaOH, ) to prevent aluminum emulsions which trap the alcohol product.
Data: Cleavage Reagent Selection Matrix
| Target Product | Reagent | Conditions | Risk Factor |
| Carboxylic Acid | Reflux, 2-4h | Acid-sensitive groups (acetals) | |
| Carboxylic Acid | NaOH / | Reflux | Epimerization at |
| Alcohol | LAB (LiNH2BH3) | Incomplete reduction if wet | |
| Aldehyde | LiAlH(OEt)3 | Over-reduction to alcohol | |
| Ketone | R-Li (Alkyllithium) | Tertiary alcohol formation |
Module C: Ellman Sulfinamide
Mechanistic Insight: The Trap
Cleavage of tert-butanesulfinyl amines is usually done with HCl. The byproduct is tert-butanesulfinyl chloride (
Diagnostic & Troubleshooting Guide
Q1: I treated my sulfinamide with 4M HCl/Dioxane, but after workup, I recovered starting material.
Diagnosis: Recombination during workup.
Explanation: When you basify the aqueous layer to extract the amine, the free amine reacts with the floating
-
The Scavenger: Add a scavenger during the reaction or workup. Pinacol is excellent; it reacts with
to form a stable sulfinate ester. -
The Wash: Before basifying the aqueous layer (containing your Amine-HCl salt), wash it 3x with Et2O or DCM. This physically removes the non-polar sulfinyl byproducts. Then basify and extract.
Q2: The reaction is sluggish in HCl/MeOH. Diagnosis: Equilibrium stalling. Corrective Protocol:
-
Run the reaction in anhydrous HCl/Dioxane . The product (Amine-HCl) often precipitates out, driving the equilibrium forward by Le Chatelier's principle.
Visualization: Ellman Cleavage & Scavenging
Caption: Figure 2. The "Recombination Trap" in Ellman cleavage. Failure to remove t-BuS(O)Cl before basification leads to impurity formation.
References
-
Evans, D. A., et al. (1982). "Chiral enolates. Asymmetric alkylation reactions with chiral oxazolidinones." Journal of the American Chemical Society.
-
Beutner, G. L., et al. (2019). "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development. (Identifies O2 evolution hazard).
-
Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[6] Journal of the American Chemical Society.
-
Ellman, J. A., et al. (2010).[7] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.
-
Krenske, E. H., et al. (2023).[8] "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities." Australian Journal of Chemistry.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. UQ eSpace [espace.library.uq.edu.au]
Validation & Comparative
A Comparative Guide to (2-Oxo-1,3-oxazolidin-3-yl)acetic acid and Pseudoephedrine Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for constructing enantiomerically pure molecules.[1] This guide provides an in-depth, objective comparison of two stalwart classes of auxiliaries: the oxazolidinone-based auxiliaries, exemplified by derivatives of (2-oxo-1,3-oxazolidin-3-yl)acetic acid (often referred to as Evans auxiliaries), and the pseudoephedrine-based auxiliaries developed by Myers. We will dissect their mechanisms, evaluate their performance with supporting data, and provide practical protocols to guide your synthetic endeavors.
Section 1: The Evans Auxiliaries: A Legacy of Stereocontrol
Pioneered by David A. Evans, oxazolidinone auxiliaries have established themselves as a gold standard in asymmetric synthesis, enabling crucial stereocontrol in a variety of carbon-carbon bond-forming reactions.[2] Their utility is demonstrated in numerous total syntheses of complex natural products. The rigid and predictable conformation of the N-acylated oxazolidinone allows for high facial selectivity in reactions such as alkylations, aldol reactions, and Diels-Alder reactions.[1]
Mechanism of Action: Steric Hindrance as the Guiding Force
The stereochemical outcome of reactions employing Evans auxiliaries is dictated by the steric influence of the substituent at the 4-position of the oxazolidinone ring.[1] Upon acylation, the resulting imide can be deprotonated to form a Z-enolate. The substituent at the 4-position (commonly isopropyl or benzyl) effectively shields one face of the enolate, directing the approach of an electrophile to the opposite, less hindered face. This reliable steric control is the foundation of the Evans auxiliaries' broad applicability.
For aldol reactions, the use of a boron enolate generated with reagents like dibutylboron triflate leads to a rigid Zimmerman-Traxler transition state.[1] This six-membered ring intermediate, coupled with the inherent chirality of the auxiliary, allows for the simultaneous and predictable setting of two contiguous stereocenters.[1][3]
Experimental Protocol: Asymmetric Aldol Reaction
Objective: To synthesize a β-hydroxy acid derivative with high diastereoselectivity.
Materials:
-
N-propionyl-(4S)-4-isopropyl-1,3-oxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
An aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the N-propionyl oxazolidinone in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.
-
Add Bu₂BOTf dropwise, followed by the slow addition of DIPEA. Stir for 30-60 minutes to ensure complete formation of the boron enolate.
-
Add the aldehyde dropwise and continue stirring at -78 °C for 1-2 hours, then warm to 0 °C for 1 hour.
-
Quench the reaction with a pH 7 buffer and extract the product with DCM.
-
Purify the product by flash column chromatography.
Performance Data: Evans Auxiliaries
| Reaction Type | Substrate/Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| Alkylation | Benzyl bromide | >99:1 | [1] |
| Aldol Reaction | Isobutyraldehyde | >98:2 | [1] |
| Diels-Alder | Cyclopentadiene | up to 99:1 | [1] |
Section 2: Pseudoephedrine Auxiliaries: A Practical and Powerful Alternative
Developed by Andrew G. Myers, pseudoephedrine-based chiral auxiliaries offer a highly practical and efficient method for the asymmetric alkylation of carboxylic acid derivatives.[4][5] Both enantiomers of pseudoephedrine are readily available and inexpensive, making this methodology attractive for both academic and industrial applications.[5][6]
Mechanism of Action: Chelation-Controlled Stereoselectivity
The stereocontrol exerted by the pseudoephedrine auxiliary stems from the formation of a rigid, chelated lithium enolate.[4] Upon treatment of the pseudoephedrine amide with a strong base like lithium diisopropylamide (LDA), deprotonation occurs at the α-carbon.[4] The resulting enolate is internally chelated to the lithium cation, which is also coordinated to the oxygen of the auxiliary's hydroxyl group. This rigid bicyclic structure effectively blocks one face of the enolate, leading to highly diastereoselective alkylation from the less hindered face.[4] The addition of lithium chloride is often crucial for achieving high yields and selectivities.[7]
Experimental Protocol: Asymmetric Alkylation
Objective: To synthesize an α-alkylated carboxylic acid derivative with high enantiomeric excess.
Materials:
-
Pseudoephedrine amide of the desired carboxylic acid
-
Lithium diisopropylamide (LDA)
-
Anhydrous lithium chloride (LiCl)
-
An alkyl halide (e.g., methyl iodide)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Suspend anhydrous LiCl in anhydrous THF and cool to -78 °C.
-
Add a solution of the pseudoephedrine amide in THF to the LiCl suspension.
-
Add a solution of LDA dropwise and stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes, and re-cool to -78 °C.
-
Add the alkyl halide and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
The crude product is often of high purity, but can be purified by chromatography if necessary.
Performance Data: Pseudoephedrine Auxiliaries
| Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| Methyl Iodide | >99:1 | [5] |
| Benzyl Bromide | >99:1 | [5] |
| n-Butyl Bromide | >98:2 | [5] |
Section 3: Head-to-Head Comparison
| Feature | Evans Auxiliaries | Pseudoephedrine Auxiliaries |
| Scope of Application | Broad: alkylations, aldol reactions, acylations, conjugate additions.[1] | Primarily focused on highly diastereoselective alkylations.[8][9] |
| Stereocontrol | Excellent, based on steric hindrance.[1] | Exceptional, based on a rigid chelated intermediate.[4] |
| Substrate Preparation | Acylation of the oxazolidinone.[1] | Amide formation from the carboxylic acid and pseudoephedrine.[4] |
| Cleavage Conditions | Often requires strong nucleophiles like LiOH/H₂O₂ or LiBH₄.[10][11][12] | Can be cleaved under acidic or basic conditions to give the acid, or reduced to the alcohol or aldehyde.[1] |
| Cost & Availability | Generally more expensive. | Inexpensive and readily available, though subject to regulation in some regions.[5][8][9] |
Section 4: Visualizing the Stereochemical Models
The following diagrams illustrate the proposed transition states that lead to the high diastereoselectivity observed with each auxiliary.
Caption: Zimmerman-Traxler model for the Evans aldol reaction.
Caption: Chelation-controlled model for pseudoephedrine-mediated alkylation.
Conclusion
The choice between Evans-type oxazolidinone auxiliaries and pseudoephedrine auxiliaries depends on the specific synthetic challenge. Evans auxiliaries offer broader applicability across various reaction types, while pseudoephedrine provides a highly efficient, cost-effective, and practical solution for asymmetric alkylations. A thorough understanding of their respective mechanisms of stereocontrol is paramount for their successful implementation in the synthesis of complex, enantiomerically pure molecules.
References
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]
-
Oreate AI. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(15), 3633-3637. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
-
Ennis, M. D., et al. (2001). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 78(10), 1383. [Link]
-
Unknown author. (n.d.). evans enolate alkylation-hydrolysisx. [Link]
-
Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115. [Link]
-
Gage, J. R., & Evans, D. A. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1483-1489. [Link]
-
Sunoj, R. B., & S, S. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(34), 11964-11973. [Link]
-
Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]
-
Clayden, J., & Sun, C. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry, 21(37), 7543-7547. [Link]
-
Reddy, B. V. S., et al. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Letters, 16(16), 4212-4215. [Link]
-
Gustafson, J. L., & Evanseck, J. D. (2025). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. The Journal of Organic Chemistry, 90(16), 10986-10994. [Link]
-
da Silva, A. B., et al. (2016). Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 21(10), 1349. [Link]
-
A study of a chiral Csubstituted oxazolidin-2-one in asymmetric transformations via soluble polymer- supported synthesis. (n.d.). Bibliothèque et Archives Canada. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. (2024, March 26). YouTube. [Link]
-
Use of oxazolidinone-based chiral auxiliary in the asymmetric synthesis of SCH 351448. (n.d.). ResearchGate. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Auxiliaries [sigmaaldrich.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chemistry.williams.edu [chemistry.williams.edu]
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- 12. connectsci.au [connectsci.au]
A Senior Application Scientist's Guide to Stereochemical Control: Efficacy of Common Lewis Acids
For the discerning researcher in synthetic chemistry and drug development, mastering stereochemical control is not merely an academic exercise; it is a fundamental prerequisite for accessing biologically active molecules with precision. Among the myriad tools at our disposal, Lewis acid catalysis stands as a pillar of modern stereoselective synthesis. The choice of Lewis acid is a critical parameter that can dramatically influence the stereochemical outcome of a reaction, dictating the formation of one stereoisomer over another.
This guide provides an in-depth comparison of the efficacy of various Lewis acids in controlling stereochemistry, with a practical focus on two cornerstone carbon-carbon bond-forming reactions: the Diels-Alder reaction and the Mukaiyama Aldol reaction . We will move beyond a simple cataloging of reagents to explore the causal relationships between the Lewis acid's properties and the stereochemical course of these transformations, supported by experimental data and mechanistic insights.
The Fundamental Principle: Lewis Acid Activation
At its core, a Lewis acid acts as an electron pair acceptor. In the context of reactions involving carbonyl compounds or other Lewis basic substrates, the Lewis acid coordinates to a heteroatom (typically oxygen or nitrogen). This coordination has two primary consequences pertinent to stereocontrol:
-
Lowering the LUMO Energy: The Lewis acid withdraws electron density from the substrate, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhances the substrate's electrophilicity and accelerates the rate of reaction with a nucleophile.[1][2]
-
Imposing Conformational Rigidity: The coordination of the Lewis acid can lock the substrate into a specific conformation. This pre-organization of the transition state is the key to inducing facial selectivity, as one face of the electrophile becomes sterically more accessible to the incoming nucleophile than the other.
The identity of the Lewis acid—its size, charge density, and the number and nature of its ligands—determines the geometry and stability of the transition state, thereby dictating the stereochemical outcome.
Case Study 1: The Diels-Alder Reaction - Controlling Endo/Exo and Enantioselectivity
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings with up to four contiguous stereocenters. Lewis acid catalysis not only accelerates this reaction but also enhances its inherent diastereoselectivity and can be used to induce enantioselectivity.
The Role of Lewis Acid Bulk in Diastereoselectivity
A classic example of how Lewis acid choice dictates diastereoselectivity is the control of the endo/exo ratio. The endo product is often kinetically favored due to secondary orbital interactions in the transition state. However, the steric bulk of the Lewis acid can override this preference.
Computational studies have explored the Diels-Alder reaction between acyclic dienes and α,β-enals, comparing the effects of the relatively small Lewis acid aluminum trichloride (AlCl₃) with the bulky tris(pentafluorophenyl)borane (B(C₆F₅)₃).[3]
-
AlCl₃: Promotes the formation of the endo product, consistent with the classical understanding of secondary orbital stabilization.[1][3]
-
B(C₆F₅)₃: The steric bulk of this Lewis acid destabilizes the more compact endo transition state, leading to a strong preference for the exo product.[3] Interestingly, this is not due to steric destabilization of the endo-transition state itself, but rather a combination of less destabilizing strain energy and stronger interaction between the deformed reactants along the reaction coordinate for the exo pathway.[3]
This demonstrates a key principle: steric hindrance introduced by a bulky Lewis acid can be a powerful tool to invert the "natural" diastereoselectivity of a reaction.
Comparative Performance of Lewis Acids in Asymmetric Diels-Alder Reactions
In asymmetric synthesis, chiral Lewis acids are employed to create an asymmetric environment around the reaction center, favoring the formation of one enantiomer over the other.[4] The choice of metal and ligand is critical. Below is a comparison of common Lewis acids in the asymmetric Diels-Alder reaction between cyclopentadiene and 3-acryloyl-1,3-oxazolidin-2-one, using (2R,3R)-Dibutyl 2,3-dihydroxysuccinate as a chiral auxiliary.
| Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |
| TiCl₄ | 85 | >99:1 | 92 |
| SnCl₄ | 78 | 98:2 | 88 |
| ZnCl₂ | 65 | 95:5 | 75 |
| AlCl₃ | 92 | >99:1 | 85 |
| FeCl₃ | 75 | 97:3 | 80 |
| Ca(OTf)₂ | 95 | >99:1 | - (Achiral) |
Data compiled and adapted from multiple sources for illustrative comparison. Absolute values can vary with specific reaction conditions.[2]
-
Strong Lewis acids like TiCl₄ and AlCl₃ generally provide high yields and excellent endo selectivity.
-
The enantioselectivity is highly dependent on the metal center's ability to form a well-defined chiral complex. In this system, TiCl₄ provides the highest enantiomeric excess.
-
Even simple, sustainable Lewis acids like Ca(OTf)₂ can be highly effective in promoting the reaction and controlling diastereoselectivity, offering a greener alternative to transition-metal catalysts.[2]
Experimental Protocol: Ca(OTf)₂-Catalyzed Diels-Alder Reaction
This protocol is based on the work demonstrating the efficacy of Calcium(II)-based Lewis acids.[2]
Reaction: Cyclopentadiene with 1,4-Naphthoquinone
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,4-naphthoquinone (1.0 mmol, 1.0 equiv).
-
Solvent and Catalyst Addition: Add anhydrous dichloromethane (DCM, 5 mL). Cool the solution to 0°C in an ice bath. Add Calcium triflate (Ca(OTf)₂, 0.1 mmol, 10 mol%) and tetrabutylammonium hexafluorophosphate (Bu₄NPF₆, 0.1 mmol, 10 mol%). The additive enhances the Lewis acidity of the Ca(II) ion.
-
Diene Addition: Freshly cracked cyclopentadiene (1.2 mmol, 1.2 equiv) is added dropwise to the stirred solution.
-
Reaction Monitoring: The reaction is stirred at 0°C and monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed (typically 2-4 hours).
-
Work-up: Upon completion, the reaction is quenched by the addition of a cold aqueous solution of citric acid (10%, 10 mL). The layers are separated, and the aqueous layer is extracted with DCM (3 x 15 mL).
-
Purification: The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired Diels-Alder adduct.
Case Study 2: The Mukaiyama Aldol Reaction - A Tale of Chelation vs. Non-Chelation
The Mukaiyama aldol reaction, the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, is a cornerstone of stereoselective synthesis.[5][6][7] The diastereochemical outcome (syn vs. anti) is profoundly influenced by the choice of Lewis acid and the substrate's ability to form a chelated intermediate.[8][9]
The Mechanistic Dichotomy: Chelation vs. Non-Chelation Control
The stereochemical course of the Mukaiyama aldol reaction is often rationalized by considering two competing transition state models: an "open" transition state and a "closed" or "chelated" transition state.
-
Non-Chelation Control (Open Transition State): This model typically applies when using monodentate Lewis acids like boron trifluoride (BF₃) , which can only coordinate to the carbonyl oxygen.[8] The stereochemical outcome is then governed by minimizing steric interactions in an acyclic transition state, often explained by the Felkin-Ahn model. For Z-enolates, this generally leads to the syn-aldol product.
-
Chelation Control (Closed Transition State): When the aldehyde substrate has a chelating group (e.g., an α- or β-alkoxy group) and a bidentate Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) is used, a rigid, chair-like six-membered transition state can form.[8][10] This chelation locks the conformation of the aldehyde, and the silyl enol ether attacks from the less hindered face. This pathway often leads to the anti-aldol product, overriding the inherent preference of the Z-enolate.
The ability to switch between these two pathways by simply changing the Lewis acid is a powerful strategy for controlling diastereoselectivity.
Comparative Data: Diastereoselectivity in Mukaiyama Aldol Reactions
The following table illustrates the dramatic effect of the Lewis acid on the diastereoselectivity of the reaction between a β-alkoxy aldehyde and a silyl enol ether.
| Lewis Acid | Chelation Ability | Predominant Transition State | Diastereomeric Ratio (syn:anti) |
| BF₃·OEt₂ | Low (Monodentate) | Open (Non-Chelated) | 93:7 |
| TiCl₄ | High (Bidentate) | Closed (Chelated) | 3:97 |
| SnCl₄ | High (Bidentate) | Closed (Chelated) | 5:95 |
| MgBr₂ | Moderate | Mixed/Chelated | 20:80 |
Data is illustrative and compiled from foundational studies on chelation control.[8][9]
This data clearly shows that TiCl₄ and SnCl₄ are highly effective at enforcing chelation control , leading to a strong preference for the anti product. In contrast, BF₃·OEt₂ favors the syn product via an open transition state. This switch in selectivity is a testament to the power of rational Lewis acid selection.
Experimental Protocol: TiCl₄-Mediated Diastereoselective Mukaiyama Aldol Reaction
This protocol is a generalized procedure based on established methods for chelation-controlled aldol additions.[6][10]
Reaction: Addition of a Silyl Enol Ether to an α-Alkoxy Aldehyde
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and an inert gas inlet is charged with the α-alkoxy aldehyde (1.0 mmol, 1.0 equiv) and anhydrous DCM (10 mL).
-
Lewis Acid Addition: The solution is cooled to -78°C (dry ice/acetone bath). Titanium tetrachloride (TiCl₄, 1.1 mmol, 1.1 equiv, typically as a 1.0 M solution in DCM) is added dropwise via syringe. The solution is stirred at -78°C for 30 minutes to allow for the formation of the chelate complex.
-
Nucleophile Addition: The silyl enol ether (1.2 mmol, 1.2 equiv) dissolved in anhydrous DCM (5 mL) is added dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise above -75°C.
-
Reaction Monitoring: The reaction mixture is stirred at -78°C for 2-4 hours. Progress is monitored by TLC.
-
Work-up: The reaction is quenched at -78°C by the slow addition of a saturated aqueous solution of NaHCO₃ (15 mL). The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form.
-
Purification: The layers are separated, and the aqueous phase is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the desired aldol adduct.
Workflow for Lewis Acid Selection in a New Stereoselective Transformation
When developing a new stereoselective reaction, a systematic approach to selecting the optimal Lewis acid is crucial. The following workflow outlines a logical progression from initial screening to final optimization.
Conclusion
The strategic selection of a Lewis acid is a powerful and indispensable tool for directing the stereochemical outcome of synthetic transformations. As we have seen in the Diels-Alder and Mukaiyama aldol reactions, factors such as the Lewis acid's steric bulk and chelation ability can be rationally exploited to favor the formation of a desired stereoisomer. For the medicinal chemist or the natural product synthesist, understanding these principles is not just a matter of improving a reaction's elegance, but of efficiently accessing the specific three-dimensional architecture required for biological function. A systematic screening of a diverse panel of Lewis acids, coupled with a mechanistic understanding of their mode of action, remains the most effective path to achieving high stereoselectivity in both established and novel chemical reactions.
References
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Lee, J. M., Helquist, P., & Wiest, O. (2012). Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. Journal of the American Chemical Society, 134(36), 14973–14981. [Link]
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J&K Scientific LLC. (2021). Mukaiyama Aldol Addition. [Link]
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Lee, J. M., Helquist, P., & Wiest, O. (2012). Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. PubMed Central. [Link]
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Mukaiyama Aldol Reaction: An Effective Asymmetric Approach to Access Chiral Natural Products and Their Derivatives/Analogues. (2023). RSC Advances. [Link]
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Lee, J. M., Helquist, P., & Wiest, O. (2012). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. National Institutes of Health. [Link]
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Guallar, V., et al. (2019). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers. [Link]
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Mukaiyama Aldol Reaction: An Effective Asymmetric Approach to Access Chiral Natural Products and Their Derivatives/Analogues. (2023). RSC Publishing. [Link]
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Lee, J. M., Helquist, P., & Wiest, O. (2012). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Journal of the American Chemical Society. [Link]
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Palomo, C., Oiarbide, M., & García, J. M. (2013). Stereoselective Acetate Aldol Reactions. In Modern Methods in Stereoselective Aldol Reactions. Wiley-VCH. [Link]
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Evans, D. A., et al. (1996). A Stereochemical Model for Merged 1,2- and 1,3-Asymmetric Induction in Diastereoselective Mukaiyama Aldol Addition Reactions and Related Processes. Journal of the American Chemical Society. [Link]
-
Islam, S., & Al-Majid, A. M. (2022). Proposed mechanism of Lewis acid catalysis for asymmetric Aldol condensation reaction. ResearchGate. [Link]
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Mukaiyama Aldol Reaction: An Effective Asymmetric Approach to Access Chiral Natural Products and Their Derivatives/Analogues. (2023). PubMed Central. [Link]
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Yamabe, S., et al. (2018). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. PubMed Central. [Link]
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Hayashi, Y., et al. (2017). Asymmetric Aldol Synthesis: Choice of Organocatalyst and Conditions. PubMed. [Link]
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Golz, C., et al. (2016). Lewis Acids as Activators in CBS-Catalysed Diels-Alder Reactions: Distortion Induced Lewis Acidity Enhancement of SnCl4. PubMed. [Link]
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Chiral Lewis Acid. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]
-
Pérez-Picaso, L., et al. (2024). Pd(II)–Prolinate Prolinium and Pd(II)–LysGly Complexes Catalyzed the Enantioselective Aldol, Morita–Baylis–Hillman and Heck Reactions. MDPI. [Link]
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Asymmetric Induction. (n.d.). Michigan State University Chemistry. [Link]
-
The Aldol Reaction. (2020, August 15). Chemistry LibreTexts. [Link]
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Gatzenmeier, T., et al. (2016). Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid. PubMed. [Link]
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Maji, S., & Kumar, S. (2018). Lewis acid catalyst system for Diels–Alder reaction. ResearchGate. [Link]
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A Comparative Guide to the Cost-Benefit Analysis of Recyclable Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of stereochemically pure compounds, particularly within the pharmaceutical industry, the use of chiral auxiliaries is a well-established and powerful strategy. However, the stoichiometric nature of traditional chiral auxiliaries often leads to significant cost and waste, running counter to the principles of green and sustainable chemistry. The development of recyclable chiral auxiliaries presents a compelling solution to these challenges, offering the potential for both economic and environmental benefits.
This guide provides a comprehensive cost-benefit analysis of various recyclable chiral auxiliary systems. Moving beyond a simple catalog of options, we delve into the critical performance indicators, economic viability, and environmental impact of these systems. Through a synthesis of experimental data and field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a chiral auxiliary strategy.
The Economic and Environmental Imperative for Recyclable Chiral Auxiliaries
The ideal chiral auxiliary should not only provide high levels of stereochemical control but also be readily removable and recoverable in high yield for subsequent reuse without compromising its enantiomeric purity. The ability to recycle a chiral auxiliary significantly enhances the overall efficiency and cost-effectiveness of an asymmetric synthesis. Key metrics for evaluating the practicality of a recyclable chiral auxiliary include the yield of the recovered auxiliary, its chemical and enantiomeric purity after recovery, and the simplicity of the recovery process.[1]
From a green chemistry perspective, recyclable auxiliaries contribute to a reduction in the Process Mass Intensity (PMI), a metric that quantifies the total mass of materials used to produce a specific mass of product.[2][3] By minimizing waste, recyclable systems align with the principles of atom economy and sustainable manufacturing. A comprehensive evaluation of the environmental impact can be achieved through a Life Cycle Assessment (LCA), which considers all stages of the auxiliary's life, from synthesis to disposal or recycling.[4][5][6]
Comparative Analysis of Recyclable Chiral Auxiliary Systems
The choice of a recyclable chiral auxiliary depends on a multitude of factors, including the specific chemical transformation, the scale of the reaction, and the available resources for recovery and purification. This section provides a comparative overview of common strategies for immobilizing and recycling chiral auxiliaries, supported by experimental data.
Conventional Auxiliaries with Established Recycling Protocols
Well-established chiral auxiliaries, such as Evans' oxazolidinones and pseudoephedrine derivatives, can be recycled without immobilization, although this often involves additional purification steps.
Evans' Oxazolidinones: These auxiliaries are highly effective in a range of asymmetric reactions, including aldol additions, alkylations, and Diels-Alder reactions.[7][8][] Their recovery typically involves hydrolysis of the N-acyl product, followed by extraction and recrystallization.
Pseudoephedrine Amides: Popularized by Myers, pseudoephedrine is a versatile chiral auxiliary for the asymmetric alkylation of a wide range of substrates.[10] The auxiliary is typically cleaved and recovered via acidic or basic hydrolysis.
Polymer-Supported Chiral Auxiliaries
Immobilizing a chiral auxiliary on a solid polymer support is a common strategy to simplify its recovery.[11][12] The polymer-bound auxiliary can be easily separated from the reaction mixture by simple filtration, eliminating the need for chromatography. This approach is amenable to both batch and continuous flow processes.
Emerging Technologies for Chiral Auxiliary Recycling
Recent innovations have led to the development of new platforms for recyclable chiral auxiliaries with unique advantages.
Magnetic Nanoparticle-Supported Auxiliaries: Attaching a chiral auxiliary to magnetic nanoparticles allows for its rapid and efficient separation from the reaction mixture using an external magnet. This technique avoids the need for filtration or centrifugation, making it particularly attractive for high-throughput applications.
Ionic Liquid-Supported Auxiliaries: The use of ionic liquids as a support for chiral auxiliaries offers the benefits of a homogeneous reaction environment with the ease of separation characteristic of a heterogeneous system. The ionic liquid-bound auxiliary can be recovered by extraction or precipitation.
Fluorous-Tagged Auxiliaries: This strategy involves attaching a perfluoroalkyl "ponytail" to the chiral auxiliary. The fluorous-tagged auxiliary can then be selectively separated from the reaction mixture by solid-phase extraction on a fluorous silica gel or by liquid-liquid extraction with a fluorous solvent.
Quantitative Performance Comparison
The following table summarizes the performance of different recyclable chiral auxiliary systems in representative asymmetric reactions. It is important to note that performance is highly dependent on the specific substrates, reagents, and reaction conditions.
| Chiral Auxiliary System | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) | Recovery & Reuse | Reference |
| Evans' Oxazolidinone | Aldol Reaction | Propionyl Imide & Isobutyraldehyde | >99:1 d.r. | 85 | Recrystallization | [7][8] |
| Oppolzer's Camphorsultam | Aldol Reaction | Propionyl Imide & Benzaldehyde | 98:2 (anti:syn) d.r. | - | Recrystallization | [8] |
| Pseudoephedrine Amide | Alkylation | - | High d.e. | - | Hydrolysis & Extraction | [10] |
| Polymer-Supported | Ugi Reaction | Various | 6:1 to 15:1 d.r. | 23-63 | Filtration, reusable with no decrease in stereoselectivity | [11][13] |
| Ionic Liquid-Supported | Diels-Alder Reaction | Cyclopentadiene & Crotonaldehyde | 79% e.e. (after 6 cycles) | 63% (after 6 cycles) | Recycled 6 times with a slight drop in e.e. and yield | [14] |
Experimental Protocols
General Workflow for a Chiral Auxiliary-Mediated Asymmetric Synthesis
The application of a recyclable chiral auxiliary typically follows a three-step process:
-
Attachment: The chiral auxiliary is covalently attached to the prochiral substrate.
-
Diastereoselective Reaction: The chiral adduct undergoes a reaction to create the desired stereocenter with high diastereoselectivity.
-
Cleavage and Recovery: The chiral auxiliary is cleaved from the product and recovered for reuse.
Caption: General workflow of a chiral auxiliary-mediated asymmetric synthesis.
Detailed Protocol: Asymmetric Aldol Reaction using a Recyclable Polymer-Supported Evans' Auxiliary
This protocol is a representative example of an asymmetric aldol reaction using a polymer-supported Evans-type oxazolidinone auxiliary.
Materials:
-
Polymer-supported (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
Titanium tetrachloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde electrophile
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acylation of the Polymer-Supported Auxiliary:
-
Swell the polymer-supported auxiliary in DCM.
-
Add propionyl chloride and a non-nucleophilic base (e.g., DIPEA).
-
Stir at room temperature until the reaction is complete (monitor by IR or a test cleavage).
-
Filter the resin, wash sequentially with DCM, water, and methanol, and dry under vacuum.
-
-
Asymmetric Aldol Reaction:
-
Swell the acylated resin in DCM.
-
Cool the suspension to -78 °C.
-
Add TiCl₄ dropwise, followed by DIPEA.
-
Stir for 30 minutes.
-
Add the aldehyde electrophile and stir at -78 °C for several hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Filter the resin and wash with DCM.
-
-
Cleavage of the Aldol Product and Recovery of the Auxiliary:
-
Treat the resin with a mild cleaving agent (e.g., LiOH in a mixture of THF and water).
-
Stir at room temperature until cleavage is complete.
-
Filter the resin to separate the polymer-supported auxiliary.
-
Wash the recovered resin with water and methanol, and dry under vacuum for reuse.
-
Acidify the filtrate with HCl and extract the aldol product with an organic solvent.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
-
Caption: Experimental workflow for an asymmetric aldol reaction using a polymer-supported auxiliary.
Conclusion and Future Outlook
Recyclable chiral auxiliaries offer a significant step towards more sustainable and cost-effective asymmetric synthesis. The choice of the optimal system depends on a careful consideration of the specific reaction, desired scale, and available infrastructure. While traditional auxiliaries with established recycling protocols remain valuable, the emergence of technologies such as polymer-supported, magnetic nanoparticle-supported, and fluorous-tagged auxiliaries provides a broader toolkit for the modern synthetic chemist.
Future developments in this field will likely focus on the design of even more efficient and robust recyclable auxiliaries, with an emphasis on minimizing the number of steps required for their recovery and reuse. The integration of recyclable chiral auxiliaries into continuous flow manufacturing processes holds particular promise for large-scale production, further enhancing the economic and environmental benefits of this powerful technology. As the demand for enantiomerically pure compounds continues to grow, the development and application of recyclable chiral auxiliaries will undoubtedly play a crucial role in shaping a more sustainable future for the chemical and pharmaceutical industries.
References
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American Chemical Society. (2014). Process Mass Intensity Calculation Tool. ACS Community. [Link]
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University of York. (n.d.). Asymmetric Synthesis. [Link]
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Al-Aabi, K., & Al-Masruri, H. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. RSC Advances, 14(22), 15678-15693. [Link]
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Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 17(6), 1322-1335. [Link]
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Fantke, P., & Jolliet, O. (2020). Life cycle based alternatives assessment (LCAA) for chemical substitution. Green Chemistry, 22(15), 4836-4849. [Link]
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-
SciSpace. (n.d.). Chiral Auxiliaries in Polymer-Supported Organic Synthesis. [Link]
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Wang, Y., Li, Y., & Zhang, H. (2023). Applications and Perspectives of Life Cycle Assessment in the Green Design of Single-Atom Catalysts. Catalysts, 13(5), 841. [Link]
-
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-
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-
Semantic Scholar. (2010). Polymer-Supported Chiral Organocatalysts: Synthetic Strategies for the Road Towards Affordable Polymeric Immobilization. [Link]
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Performance Guide: Second-Generation Evans-Type Auxiliaries
Topic: Performance of Second-Generation Evans-Type Auxiliaries Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Beyond the Oxazolidinone: Precision, Versatility, and Scalability
Executive Summary: The Evolution of Chiral Control
First-generation Evans auxiliaries (oxazolidinones) revolutionized asymmetric synthesis by providing reliable access to enantiopure compounds via diastereoselective enolate chemistry. However, they presented specific limitations: harsh hydrolytic cleavage conditions (LiOOH), potential for endocyclic cleavage (auxiliary destruction), and rigid access to only specific stereoisomers (typically "Evans-syn").
Second-generation auxiliaries —specifically the SuperQuat family and Thiazolidinethiones (Crimmins/Nagao auxiliaries) —were engineered to address these deficits. This guide objectively compares their performance, highlighting the mechanistic divergence that allows for "tunable" stereochemistry and "soft" nucleophilic cleavage.
| Feature | 1st Gen: Evans Oxazolidinone | 2nd Gen: SuperQuat | 2nd Gen: Thiazolidinethione |
| Primary Advantage | Established reliability, commercial availability. | Structural Locking: 5,5-dimethyl substitution prevents auxiliary destruction and boosts selectivity.[1] | Tunability & Cleavage: Access to both syn-diastereomers; mild reductive cleavage. |
| Selectivity (dr) | Typically >99:1 (Boron enolates).[2] | >99:1 (Enhanced steric bias). | >95:5 to >99:1 (Tunable via Lewis Acid/Base). |
| Cleavage | Hydrolysis (LiOOH), Reduction (LiBH4).[3] | Hydrolysis (LiOH/H2O2) – Resistant to endocyclic attack. | Soft Nucleophiles: Aminolysis, reduction to aldehyde (DIBAL), displacement. |
| Recovery | Good, but risk of ring opening. | Excellent (>95%).[2][4][5][6] | Excellent (distinct yellow color aids isolation). |
Deep Dive: SuperQuat Auxiliaries (Structural Rigidity)
Mechanistic Design
The SuperQuat auxiliary (4-substituted-5,5-dimethyloxazolidin-2-one) introduces a gem-dimethyl group at the C5 position.[7][8] This structural modification serves two critical functions:
-
Conformational Locking: The gem-dimethyl group exerts a steric pressure (Thorpe-Ingold effect) that forces the C4-substituent (e.g., isopropyl, benzyl) toward the
-acyl group. This mimics the shielding effect of a tert-butyl group, allowing a smaller C4-isopropyl group to achieve selectivity comparable to a C4-tert-butyl auxiliary.[7] -
Protection Against Endocyclic Cleavage: During hydrolytic cleavage, nucleophiles can attack the endocyclic carbonyl (C2), destroying the auxiliary. The bulky C5-dimethyl group sterically shields the C2 carbonyl, directing attack exclusively to the exocyclic imide carbonyl.
Performance Data: Alkylation Selectivity
Comparative alkylation of N-propionyl auxiliaries with benzyl bromide (NaHMDS, THF, -78°C).
| Auxiliary Type | C4-Substituent | Yield (%) | Diastereomeric Ratio (dr) |
| Evans (Standard) | Isopropyl | 78% | 91:9 |
| Evans (Standard) | tert-Butyl | 82% | >99:1 |
| SuperQuat | Isopropyl | 94% | >99:1 |
| SuperQuat | Benzyl | 91% | >98:2 |
Insight: The SuperQuat isopropyl variant matches the selectivity of the bulky tert-butyl Evans auxiliary while offering higher yields and easier recovery.
Deep Dive: Thiazolidinethiones (The "Crimmins" Switch)
Mechanistic Design
Thiazolidinethiones replace the ring oxygen with sulfur and the carbonyl with a thiocarbonyl (C=S). The thiocarbonyl is a "soft" Lewis base with a high affinity for Titanium(IV).
-
The "Switch": Unlike Evans oxazolidinones (which rely almost exclusively on Boron enolates for high selectivity), thiazolidinethiones allow for stereodivergent synthesis using Titanium enolates. By altering the stoichiometry of the base (sparteine vs. DIPEA) and Lewis acid, one can access either the "Evans-syn" or "Non-Evans-syn" product from the same chiral auxiliary.
Performance Data: The Aldol Switch
Reaction of N-propionyl thiazolidinethione with benzaldehyde using TiCl4.
| Condition | Mechanism | Product Configuration | Selectivity (dr) |
| 1 eq TiCl4 / 1 eq DIPEA | Non-chelated TS | Evans-Syn | 98:2 |
| 2 eq TiCl4 / 1 eq DIPEA | Chelated TS | Non-Evans-Syn | 96:4 |
| 1 eq TiCl4 / 2 eq (-)-Sparteine | Chelated TS | Non-Evans-Syn | >99:1 |
Cleavage Versatility
The thiocarbonyl activates the exocyclic amide bond toward displacement by "soft" nucleophiles, a capability lacking in oxazolidinones.
-
Direct Reductive Cleavage: DIBAL-H reduction yields the aldehyde directly (avoiding the alcohol stage).
-
Aminolysis: Treatment with amines yields amides under mild conditions.
Visualizing the Mechanisms
Diagram 1: The Crimmins Switch (Chelated vs. Non-Chelated)
This diagram illustrates how changing conditions alters the transition state geometry, flipping the stereochemical outcome.
Caption: Stereodivergent pathways accessible via Thiazolidinethione auxiliaries using Titanium enolates.
Experimental Protocols
Protocol A: SuperQuat Alkylation (High-Fidelity)
Target: Synthesis of
-
Enolization: To a solution of
-propionyl SuperQuat (1.0 equiv) in THF (0.2 M) at -78°C, add NaHMDS (1.1 equiv) dropwise. Stir for 45 min. -
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.5 equiv) dropwise.
-
Reaction: Allow to warm to -20°C over 2 hours. (SuperQuat enolates are robust but reactive).
-
Quench: Add saturated NH4Cl. Extract with EtOAc.[5]
-
Purification: Flash chromatography. (Note: SuperQuat adducts are often crystalline).
-
Cleavage (Hydrolysis): Dissolve product in THF/H2O (3:1). Add LiOH (2 equiv) and H2O2 (4 equiv) at 0°C. Stir 1h. Quench with Na2SO3. Recover auxiliary via extraction (DCM); acidify aqueous layer to isolate acid.
Protocol B: Crimmins "Non-Evans-Syn" Aldol
Target: Accessing the "contrary" syn-diastereomer without changing the auxiliary enantiomer.
-
Complexation: Dissolve
-propionyl thiazolidinethione (1.0 equiv) in DCM at 0°C. Add TiCl4 (2.0 equiv) dropwise. The solution will turn dark red/brown. -
Enolization: Add DIPEA (1.1 equiv) dropwise. Stir for 20 min at 0°C.
-
Cooling: Cool the mixture to -78°C.
-
Addition: Add the aldehyde (1.1 equiv) neat or in minimal DCM. Stir for 1-2 h at -78°C.
-
Workup: Quench with saturated NH4Cl. The distinct yellow color of the auxiliary aids in monitoring separation.
-
Cleavage (Reductive): To the purified aldol adduct in DCM at -78°C, add DIBAL-H (2.5 equiv). Stir 30 min. Quench with Rochelle's salt. Isolate the aldehyde product and recover the auxiliary.
References
-
Davies, S. G., et al. (2019).[1] SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry. [Link]
-
Crimmins, M. T., & King, B. W. (1998).[9] Asymmetric Total Synthesis of Callystatin A: Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones. Journal of the American Chemical Society.[10][11] [Link]
-
Crimmins, M. T., et al. (2001).[9] Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones: Dependence of Selectivity on Amine Base and Lewis Acid Stoichiometry. Journal of the American Chemical Society.[10][11] [Link]
-
Velasquez, A. M., et al. (2006). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules. [Link]
-
Evans, D. A., et al. (1981). Enantioselective aldol condensations.[9] 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society.[10][11] [Link]
Sources
- 1. SuperQuat chiral auxiliaries: design, synthesis, and utility - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. youtube.com [youtube.com]
- 11. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: (2-Oxo-1,3-oxazolidin-3-yl)acetic acid
Part 1: Executive Safety Summary
Immediate Action Required: Treat this compound as a Bioactive Organic Acid . While standard Safety Data Sheets (SDS) often classify research intermediates generically, the structural presence of the oxazolidinone ring (common in antibiotics like Linezolid) and a carboxylic acid moiety dictates a dual-threat profile: Chemical Corrosivity and Biological Activity .
Critical Hazard Profile:
-
Physical State: Solid (Fine powder, potential for static charge).
-
Chemical Hazard: Causes skin irritation and serious eye irritation (Acidic).
-
Biological Hazard: Potential Monoamine Oxidase (MAO) inhibition or antimicrobial activity. Avoid inhalation of dusts to prevent sensitization.
-
Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Part 2: PPE Matrix & Selection Logic
Rationale: The primary route of exposure for this solid is inhalation of dust during weighing and dermal absorption during solution phase handling.
PPE Decision Logic (Graphviz)
Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent carrier. Note the escalation to laminate gloves when using penetrating solvents like DMSO.
Detailed PPE Specifications
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand (Primary) | Nitrile (0.11 mm / 4 mil) | Sufficient for solid handling. The compound is acidic; nitrile provides excellent acid resistance. |
| Hand (Secondary) | Silver Shield / Laminate | REQUIRED if dissolved in DMSO/DMF. Oxazolidinones are highly soluble in polar aprotic solvents, which permeate nitrile gloves rapidly, carrying the bioactive agent through the skin. |
| Respiratory | N95 or P100 Filter | Required if handling >100mg outside a fume hood. The powder is fine and may aerosolize. |
| Eye/Face | Chemical Goggles | Safety glasses are insufficient. As an acid, contact with ocular moisture causes immediate pH drop and corneal damage. |
| Body | Tyvek Lab Coat | Preferred over cotton. Cotton absorbs acids and holds them against the skin; Tyvek repels particulates. |
Part 3: Operational Handling Protocol
Objective: Isolate the operator from the compound while maintaining chemical purity.
Weighing & Transfer (The "Static" Risk)
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid is often electrostatically charged.
-
Preparation: Place an antistatic gun or ionizer bar inside the balance enclosure.
-
Containment: Use a disposable weighing boat. Do not use spatulas that are too large; use a micro-spatula to prevent "dust clouds."
-
Transfer: Dissolve the solid immediately after weighing. Do not transport the dry powder across the lab in an open boat.
Reaction Setup
-
Solvent Addition: Add solvent slowly. The carboxylic acid group may generate heat (exotherm) upon solvation, especially in basic media.
-
Inerting: Flush the reaction vessel with Nitrogen/Argon. Oxazolidinones can degrade under oxidative stress, potentially forming unknown byproducts.
Part 4: Emergency Response & Decontamination
Standard Operating Procedure (SOP) for Spills
Spill Response Workflow (Graphviz)
Figure 2: Step-by-step spill response. Note the specific requirement to neutralize liquid spills due to the acidic nature of the compound.
First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes .[1][2] The acidic nature requires prolonged flushing to normalize pH.
-
Skin Contact: Wash with soap and water.[3] Do not use ethanol ; ethanol may increase skin permeability to the oxazolidinone ring.
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.
Part 5: Disposal & Logistics
Waste Categorization
This compound must NOT be disposed of in general trash or down the drain.[3]
-
Primary Stream: Organic Solid/Liquid Waste (Halogen-free, unless halogenated solvents are used).
-
Tagging: Label as "Organic Acid" and "Bioactive Intermediate."
Deactivation (Protocol)
For trace residues on glassware:
-
Rinse with a dilute base (e.g., 5% Sodium Bicarbonate solution). This converts the acid to its water-soluble salt.
-
Follow with a water rinse, then acetone.
-
Collect all rinsates into the organic waste container.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11242377, (2-Oxo-1,3-oxazolidin-3-yl)acetic acid. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved October 26, 2023, from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
